4-Hydroxysphinganine
Description
Properties
CAS No. |
245118-15-4 |
|---|---|
Molecular Formula |
C18H39NO3 |
Molecular Weight |
317.5 |
IUPAC Name |
(2S,3S)-2-aminooctadecane-1,3,4-triol |
InChI |
InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17?,18-/m0/s1 |
InChI Key |
AERBNCYCJBRYDG-RGBJRUIASA-N |
SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCC([C@H]([C@H](CO)N)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 4-Hydroxysphinganine Biosynthesis in Plants
Structural Dynamics, Enzymatic Regulation, and Analytical Profiling
Executive Summary
4-Hydroxysphinganine (Phytosphingosine; t18:0) is the defining structural hallmark of plant and fungal sphingolipids, distinguishing them from the sphingosine (d18:1)-dominated profiles of mammalian systems. It serves not merely as a passive membrane building block but as a critical checkpoint in the synthesis of Glucosylceramides (GlcCer) and Glycosyl Inositol Phospho Ceramides (GIPCs).
For researchers in plant metabolomics and drug development, understanding the Sphinganine C4-hydroxylase (SBH) pathway is vital. This pathway governs membrane packing density, permeability, and susceptibility to programmed cell death (PCD). Furthermore, because the C4-hydroxylation step is absent in mammals (which rely on C4-desaturation), the enzymes governing this pathway represent high-value targets for antifungal drug discovery and herbicidal design , offering a mechanism to disrupt pathogen/weed membrane integrity without host toxicity.
Molecular Architecture of the Pathway
The biosynthesis of 4-hydroxysphinganine is a post-assembly modification of the sphingoid base backbone. Unlike the de novo synthesis of the chain, which occurs in the ER lumen, the hydroxylation is a stereospecific modification catalyzed by membrane-bound hydroxylases.
The Core Biosynthetic Sequence
-
Condensation (Rate Limiting): Serine Palmitoyltransferase (SPT) condenses Serine and Palmitoyl-CoA to form 3-Ketosphinganine.
-
Reduction: 3-Ketosphinganine Reductase (KSR) reduces the ketone to form Sphinganine (d18:0) .
-
Hydroxylation (The Branch Point): Sphinganine C4-hydroxylase (SBH) introduces a hydroxyl group at the C4 position to form 4-Hydroxysphinganine (t18:0) .
-
Note: Without this step, the pathway diverts toward C4-desaturation (common in mammals) or remains as dihydroxy bases.
-
Enzymology: The SBH Complex
In Arabidopsis thaliana, this reaction is governed by two paralogous genes, SBH1 (At1g69640) and SBH2 (At1g14290) .[1]
-
Reaction Type: NAD(P)H-dependent monooxygenation.
-
Cofactors: Requires Cytochrome b5 and molecular oxygen.
-
Substrate Specificity: Highly specific for the D-erythro isomer of sphinganine.
Pathway Visualization
The following diagram illustrates the flux from de novo synthesis through the critical hydroxylation junction.
Caption: The 4-Hydroxysphinganine biosynthetic flux. The SBH1/SBH2 complex is the critical determinant for trihydroxy-base accumulation.
Genetic Regulation & Physiological Impact[6]
The SBH1 vs. SBH2 Redundancy
While SBH1 and SBH2 are functionally redundant, they exhibit distinct expression patterns.
-
SBH1: Constitutively expressed; the "housekeeping" hydroxylase maintaining basal t18:0 levels.
-
SBH2: Stress-inducible. Upregulated during pathogen attack or abiotic stress to alter membrane rigidity rapidly.
The sbh1 sbh2 Double Mutant Phenotype
Loss of function in both genes results in a lethal or severely dwarfed phenotype, characterized by:
-
Depletion of t18:0: Complete absence of trihydroxy bases.[6]
-
Accumulation of d18:0: A compensatory rise in sphinganine and d18:1 (unsaturated) bases.
-
Constitutive PCD: The lack of t18:0 disrupts the GIPC pool, triggering spontaneous cell death and high salicylic acid levels.
Scientific Insight: This confirms that 4-hydroxylation is not just a structural feature but a checkpoint for cell survival. The plant senses the ratio of t18:0 to d18:0; an imbalance triggers immune signaling.
Protocol: Quantitative Profiling via LC-MS/MS
To study this pathway, precise quantification of Long-Chain Bases (LCBs) is required. Because LCBs exist both as free bases (trace amounts) and bound in ceramides (abundant), this protocol uses acid hydrolysis to liberate all bases for total pool analysis.
Experimental Design
-
Objective: Quantify total 4-hydroxysphinganine (t18:0) vs. sphinganine (d18:0).[1][5][7]
-
Internal Standard (IS): C17-sphingosine (d17:1) or C20-phytosphingosine.[8] Note: Do not use naturally occurring chain lengths (C18).
Step-by-Step Methodology
Phase A: Lipid Extraction & Hydrolysis
-
Homogenization:
-
Flash-freeze 50-100 mg plant tissue (leaf/root) in liquid nitrogen.
-
Grind to fine powder.
-
Add 2 mL extraction solvent: Isopropanol:Hexane:Water (55:20:25 v/v/v) .
-
Crucial: Add 10 pmol of Internal Standard (IS) immediately to account for extraction loss.
-
-
Incubation:
-
Vortex and incubate at 60°C for 15 mins.
-
-
Hydrolysis (Liberating the Bases):
-
Phase Separation:
-
Add 1 mL Hexane and 1 mL Water.
-
Vortex and centrifuge (2000 x g, 5 min).
-
Collect the Upper Phase? NO. LCBs are amphipathic but often partition into the aqueous/organic interface or lower phase depending on pH.
-
Refined Step: Adjust pH to >10 using KOH. Add Chloroform.[12] The free bases (uncharged at high pH) will partition into the Chloroform phase.
-
Collect the Chloroform (lower) phase . Dry under nitrogen gas.
-
Phase B: LC-MS/MS Analysis[13]
-
Reconstitution: Dissolve dried lipids in 200 µL Methanol:Formic Acid (99:1).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.2% Formic Acid + 2 mM Ammonium Formate.
-
B: Methanol + 0.2% Formic Acid + 1 mM Ammonium Formate.
-
-
Gradient: 0-2 min (60% B)
10 min (100% B) Hold 3 min.
Phase C: MRM Transitions (Multiple Reaction Monitoring)
Configure the Triple Quadrupole MS for the following transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) |
| 4-Hydroxysphinganine (t18:0) | 318.3 | 282.3 (Loss of 2 H2O) | 20 |
| Sphinganine (d18:0) | 302.3 | 284.3 (Loss of H2O) | 18 |
| Sphingosine (d18:1) | 300.3 | 282.3 (Loss of H2O) | 18 |
| IS (d17:1) | 286.3 | 268.3 | 18 |
Applications in Drug Development & Biotech
Antifungal Targets
Fungi (like S. cerevisiae and pathogenic Candida spp.) rely heavily on phytosphingosine (t18:0) for viability. Mammals do not.
-
Strategy: Develop small molecule inhibitors of SBH/SUR2 .
-
Mechanism: Inhibition causes accumulation of sphinganine and lack of t18:0, destabilizing fungal membranes without affecting human sphingolipid processing (which utilizes DEGS1/2 for desaturation).
Cosmeceuticals (Skin Barrier)
4-Hydroxysphinganine (Phytosphingosine) is a premium ingredient in dermatology.
-
Function: It mimics the natural lipids of the stratum corneum, restoring barrier function in eczema and aging skin.
-
Biotech Production: Engineering yeast strains (overexpressing SBH, deleting LCB4/5 kinases) allows for industrial-scale fermentation of high-purity t18:0.
Analytical Workflow Diagram
The following diagram details the decision logic for processing samples for LCB analysis.
Caption: Workflow for distinguishing free signaling bases from the structural ceramide-bound pool.
References
-
Chen, M., et al. (2008). "Arabidopsis sphingolipids: Structure, synthesis, and function." Plant Physiology, 166(3), 1335–1351.
-
Markham, J. E., & Jaworski, J. G. (2007). "Rapid measurement of sphingolipids from Arabidopsis thaliana by LC-MS/MS." Journal of Lipid Research, 48(7), 1610-1621.
-
Sperling, P., et al. (2001). "Functional characterization of sphingolipid C4-hydroxylase genes from Arabidopsis thaliana."[1] FEBS Letters, 494(1-2), 90-94.
-
Lynch, D. V., & Dunn, T. M. (2004). "An introduction to plant sphingolipids and a review of recent advances in understanding their metabolism and function."[4] New Phytologist, 161(3), 677-702.
-
Lipid MAPS Consortium. "Sphingolipid extraction and LC-MS/MS protocols." Lipid MAPS.
Sources
- 1. Sphingolipid Long-Chain Base Hydroxylation Is Important for Growth and Regulation of Sphingolipid Content and Composition in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Synthesis of 4-hydroxysphinganine and characterization of sphinganine hydroxylase activity in corn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytosphingosine induces systemic acquired resistance through activation of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingolipid long-chain base hydroxylation is important for growth and regulation of sphingolipid content and composition in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional characterization of sphingolipid C4-hydroxylase genes from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Biosynthesis of Sphingolipids in Plants (and Some of Their Functions) - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Plant sphingolipids: decoding the enigma of the Sphinx - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Hydroxysphinganine: Structure, Stereochemistry, and Core Applications
Introduction: Beyond a Simple Sphingolipid
In the vast and intricate world of lipid science, sphingolipids have emerged from being perceived as mere structural components of cell membranes to critical signaling molecules involved in a myriad of cellular processes.[1][2][3] Among these, 4-hydroxysphinganine, more commonly known as phytosphingosine, stands out due to its unique structural features and diverse biological functions.[4][5] This guide provides a comprehensive technical overview of 4-hydroxysphinganine, delving into its core structure, the critical nuances of its stereochemistry, its biosynthesis and chemical synthesis, and its burgeoning applications in research and drug development. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this multifaceted molecule.
Part 1: The Molecular Architecture of 4-Hydroxysphinganine
Core Structure and Nomenclature
4-Hydroxysphinganine is a long-chain amino alcohol that forms the backbone of a class of sphingolipids.[5][6] Its structure is characterized by an 18-carbon chain with a hydroxyl group at position 4, in addition to the defining amino group at C2 and hydroxyl group at C1 and C3 of the sphingoid base backbone.
The preferred International Union of Pure and Applied Chemistry (IUPAC) name for the naturally occurring isomer is (2S,3S,4R)-2-aminooctadecane-1,3,4-triol .[4][5] It is also frequently referred to by several other names in scientific literature and commercial applications:
The presence of the additional hydroxyl group at the C4 position distinguishes phytosphingosine from sphinganine (dihydrosphingosine), a key precursor in its biosynthesis.[5][8] This seemingly minor modification has profound implications for its physicochemical properties and biological activity.
Diagram 1: Chemical Structure of 4-Hydroxysphinganine
A 2D representation of (2S,3S,4R)-2-aminooctadecane-1,3,4-triol.
The Critical Role of Stereochemistry
4-Hydroxysphinganine possesses three chiral centers at positions C2, C3, and C4, giving rise to 2³ = 8 possible stereoisomers.[2] The stereochemistry of these centers is paramount, as it dictates the molecule's three-dimensional shape and, consequently, its ability to interact with enzymes and receptors, profoundly influencing its biological activity.[1]
The naturally occurring and most biologically relevant form is the D-ribo isomer, which corresponds to the (2S,3S,4R) configuration.[4] The "D-ribo" designation arises from the stereochemical similarity of the C2, C3, and C4 carbons to the sugar D-ribose. The stereochemistry of sphingolipids is a critical determinant of their function, and even minor variations can lead to significant changes in biological outcomes.[1]
Simplified overview of 4-hydroxysphinganine biosynthesis.
Chemical Synthesis Strategies
The unambiguous synthesis of specific stereoisomers of 4-hydroxysphinganine is essential for research purposes, enabling the study of structure-activity relationships. [2]Various synthetic routes have been developed, often employing chiral starting materials or asymmetric synthesis techniques to control the stereochemistry of the three chiral centers. [9][10][11] Common strategies include:
-
Chiral Pool Synthesis: Utilizing readily available chiral molecules like sugars or amino acids as starting materials.
-
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions, such as asymmetric epoxidation or dihydroxylation. [11]* Substrate-Controlled Synthesis: Using existing stereocenters in a molecule to direct the stereochemical outcome of subsequent reactions.
These synthetic efforts have not only provided access to the natural D-ribo isomer but have also enabled the creation of libraries containing all eight stereoisomers, which are invaluable tools for medicinal chemistry and chemical biology. [2]
Core Biological Functions
4-Hydroxysphinganine is far from being a passive structural molecule. It plays active and critical roles in cellular function and organismal health.
2.3.1 Keystone of the Skin's Protective Barrier
One of the most well-documented roles of 4-hydroxysphinganine is its function as a fundamental component of the skin's stratum corneum. [12][13][14]It serves as a precursor for the synthesis of phytoceramides, a major class of ceramides in the skin. [14][15]These lipids are crucial for:
-
Maintaining Barrier Integrity: Phytoceramides, along with other lipids, form the lamellar structures in the extracellular matrix of the stratum corneum, which prevents transepidermal water loss (TEWL) and protects against the entry of environmental irritants and pathogens. [12][13]* Moisture Retention: By reinforcing the lipid barrier, 4-hydroxysphinganine helps to keep the skin hydrated. [13][16]* Antimicrobial and Anti-inflammatory Properties: Free 4-hydroxysphinganine present in the skin has been shown to possess inherent antimicrobial and anti-inflammatory properties, contributing to the skin's defense system. [15] 2.3.2 A Potent Signaling Molecule
Beyond its structural role, 4-hydroxysphinganine and its phosphorylated derivative, phytosphingosine-1-phosphate (PHS1P) , are bioactive signaling molecules that regulate various cellular processes. [17][18]
-
Apoptosis Induction: 4-Hydroxysphinganine can induce programmed cell death (apoptosis) in various cancer cell lines, often through pathways involving the activation of caspases and p38 MAPK. [7]* Cell Cycle Arrest: It can halt the proliferation of cells by inducing cell cycle arrest.
-
Inflammatory Response Modulation: It has demonstrated anti-inflammatory effects, in part by inhibiting signaling pathways such as NF-κB and JAK/STAT. [19]* PHS1P Signaling: Similar to the well-studied sphingosine-1-phosphate (S1P), PHS1P is emerging as a critical signaling molecule, particularly in yeast and plants, where it is involved in stress responses and potentially in regulating gene expression. [17][18] Diagram 4: Signaling Roles of 4-Hydroxysphinganine
Key signaling pathways influenced by 4-hydroxysphinganine and its phosphate.
Part 3: Methodologies and Applications
Analytical Methodologies: A Self-Validating Protocol
Accurate quantification and characterization of 4-hydroxysphinganine are crucial for both basic research and quality control in industrial applications. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is a standard and robust method.
Protocol: HPLC-MS/MS Analysis of 4-Hydroxysphinganine from a Lipid Extract
This protocol is designed as a self-validating system, incorporating controls and checks to ensure data integrity.
1. Lipid Extraction:
-
Rationale: To efficiently isolate lipids, including sphingoid bases, from the aqueous and protein-rich cellular matrix. The Bligh-Dyer method is a classic choice for its robust separation of polar and non-polar lipids.
-
Procedure:
- Homogenize the sample (e.g., tissue, cells) in a mixture of chloroform:methanol (1:2, v/v).
- Add chloroform and water to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v), which induces phase separation.
- Centrifuge to separate the phases. The lower organic phase contains the lipids.
- Collect the lower phase and dry it under a stream of nitrogen.
-
Validation Check: Spike a parallel sample with a known amount of an internal standard (e.g., a C17 or deuterated sphingoid base) prior to extraction to calculate extraction efficiency.
2. Hydrolysis (Saponification):
-
Rationale: To release the free sphingoid base from its ceramide or complex sphingolipid form. Strong alkaline hydrolysis is required to break the amide bond.
-
Procedure:
- Resuspend the dried lipid extract in 1 M methanolic KOH.
- Incubate at 70°C for 2 hours.
- Neutralize the reaction and re-extract the free sphingoid bases into a fresh organic phase (e.g., using the Bligh-Dyer partitioning).
-
Validation Check: Analyze a known ceramide standard in parallel to confirm complete hydrolysis. Incomplete hydrolysis will result in underestimation of the total 4-hydroxysphinganine content.
3. HPLC Separation:
-
Rationale: Reversed-phase chromatography separates lipids based on their hydrophobicity. The long alkyl chain of 4-hydroxysphinganine allows for strong retention and good separation from other lipid classes.
-
System:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.
- Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid.
- Gradient: Start with a high percentage of A, and ramp up to a high percentage of B to elute the lipophilic analytes.
-
Validation Check: Inject a standard mix containing sphinganine, sphingosine, and 4-hydroxysphinganine to confirm chromatographic resolution. [20]Retention times should be stable and reproducible.
4. Mass Spectrometry Detection (ESI-MS/MS):
-
Rationale: Provides high sensitivity and specificity for detection and quantification. Electrospray ionization (ESI) in positive mode is ideal for protonating the amino group. Multiple Reaction Monitoring (MRM) is used for quantification.
-
Procedure:
- Ionization Mode: Positive ESI.
- MRM Transition: Monitor the transition from the protonated parent ion [M+H]⁺ to a specific product ion. For 4-hydroxysphinganine (m/z 318.3), a characteristic transition would be the loss of water molecules.
-
Validation Check: Generate a standard curve using a certified 4-hydroxysphinganine standard. The R² value should be >0.99. Quality control (QC) samples should be run every 10-15 samples to monitor instrument performance.
Applications in Research and Drug Development
The unique properties of 4-hydroxysphinganine make it a molecule of significant interest in various fields.
-
Dermatology and Cosmetics: Due to its integral role in the skin barrier, 4-hydroxysphinganine is a widely used active ingredient in skincare products designed to moisturize, repair the skin barrier, and soothe inflamed skin. [15]It is particularly beneficial for conditions characterized by a compromised barrier, such as atopic dermatitis and psoriasis. [21]* Oncology: The pro-apoptotic effects of 4-hydroxysphinganine on cancer cells have spurred research into its potential as an anti-cancer agent or as an adjuvant in chemotherapy. [2][7]* Inflammatory Diseases: Its ability to modulate inflammatory pathways suggests potential therapeutic applications in a range of inflammatory conditions beyond the skin. [4]* Chemical Biology: Synthetic libraries of phytosphingosine stereoisomers and their ceramide derivatives are powerful tools for probing the complex roles of sphingolipids in cellular signaling and for identifying novel drug leads. [2]
Conclusion
4-Hydroxysphinganine (phytosphingosine) is a prime example of a molecule whose significance has evolved from a simple structural lipid to a key bioactive compound with profound implications for cell biology and therapeutic development. Its unique (2S,3S,4R)-stereochemistry is not an incidental detail but the very foundation of its biological functions, from fortifying the skin barrier to orchestrating complex signaling cascades that govern cell fate. A thorough understanding of its structure, synthesis, and biological roles, supported by robust analytical methodologies, is essential for any scientist or professional working at the forefront of lipid research, dermatology, and drug discovery. The continued exploration of this fascinating molecule and its derivatives promises to unlock new avenues for treating a wide array of human diseases.
References
- Wright, B. S., Snow, J. W., O'Brien, T. C., & Lynch, D. V. (2003). Synthesis of 4-hydroxysphinganine and characterization of sphinganine hydroxylase activity in corn. Archives of Biochemistry and Biophysics, 415(2), 184–192.
-
Wikipedia. (2023, December 2). Phytosphingosine. In Wikipedia. [Link]
-
SkinKraft. (2022, April 8). How Phytosphingosine Can Be Your Ultimate Skin Protectant?[Link]
-
PubChem. (n.d.). Dehydrophytosphingosine. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
-
Clinikally. (2023, October 10). Phytosphingosine: Unveiling the Unsung Superstar of Skincare. [Link]
-
Takahashi, Y., et al. (2009). Dihydroceramide:sphinganine C-4-hydroxylation requires Des2 hydroxylase and the membrane form of cytochrome b5. The Journal of biological chemistry, 284(4), 2235–2244. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-hydroxysphinganine and characterization of sphinganine hydroxylase activity in corn. Request PDF. [Link]
-
Wang, Z., et al. (2024). Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides. World Journal of Microbiology and Biotechnology, 40(8), 223. [Link]
-
PubChem. (n.d.). Phytosphingosine. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
-
Lee, S. H., et al. (2023). Identification of Phytosphingosine-Based 1-O-Acylceramide in Human Stratum Corneum and Investigation of Its Role in Skin Barrier. International Journal of Molecular Sciences, 24(13), 10893. [Link]
-
Gooris, G. S., et al. (2021). The Sphingosine and Phytosphingosine Ceramide Ratio in Lipid Models Forming the Short Periodicity Phase: An Experimental and Molecular Simulation Study. Langmuir, 37(4), 1596–1606. [Link]
-
ResearchGate. (n.d.). Stereoisomers of sphingosine. Download Scientific Diagram. [Link]
-
Crossman, M. W., & Hirschberg, C. B. (1984). Biosynthesis of 4D-hydroxysphinganine by the rat. En bloc incorporation of the sphinganine carbon backbone. Biochimica et Biophysica Acta, 795(2), 411–416. [Link]
-
Park, J. J., et al. (2008). Divergent syntheses of all stereoisomers of phytosphingosine and their use in the construction of a ceramide library. Bioorganic chemistry, 36(5), 220–228. [Link]
-
Polito, A. J., & Sweeley, C. C. (1971). Stereochemistry of the hydroxylation in 4-hydroxysphinganine formation and the steric course of hydrogen elimination in sphing-4-enine biosynthesis. The Journal of biological chemistry, 246(13), 4178–4187. [Link]
-
Rhome, R., et al. (2023). The biological functions of sphingolipids in plant pathogenic fungi. Fungal Biology Reviews, 48, 100344. [Link]
-
van den Berg, R. J., et al. (2004). An Efficient High-Yield Synthesis of d-ribo-Phytosphingosine. Organic Letters, 6(8), 1275–1277. [Link]
-
Worrall, D., et al. (2008). Revealing a signaling role of phytosphingosine-1-phosphate in yeast. Molecular & cellular proteomics : MCP, 7(1), 17–28. [Link]
-
Van Veldhoven, P. P., et al. (1997). Chemical synthesis of D-ribo-phytosphingosine-1-phosphate, a potential modulator of cellular processes. Journal of lipid research, 38(8), 1697–1702. [Link]
-
Gigg, R., & Gigg, J. (1967). Synthesis of Phytosphingosine*. Biochemistry, 6(4), 1115–1117. [Link]
-
Pérez-Alonso, M. M., et al. (2020). Phytosphingosine induces systemic acquired resistance through activation of sphingosine kinase. bioRxiv. [Link]
-
Merrill, A. H., Jr. (2025). The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists. The Journal of biological chemistry, 300(5), 107123. [Link]
-
ResearchGate. (n.d.). Synthesis of d-ribo-phytosphingosine-1-phosphate (1) and.... [Link]
-
ResearchGate. (n.d.). Phytosphingosine Derivatives Ameliorate Skin Inflammation by Inhibiting NF-KappaB and JAK/STAT Signaling in Keratincoytes and Mice. Request PDF. [Link]
-
ResearchGate. (n.d.). Formation of (E)-sphing-4-enine and 4-hydroxysphinganine in the S.... [Link]
-
Healthline. (2020, November 12). What the Heck is Phytosphingosine and What Is It Doing In My Skin Care Products?[Link]
-
Sullards, M. C., et al. (2011). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. Methods in molecular biology (Clifton, N.J.), 721, 219–253. [Link]
-
Oreate AI Blog. (2026, January 15). Understanding Bases in Biology: The Role of Sphingosine and Its Relatives. [Link]
-
Reddy, K. S., & Falck, J. R. (2012). Asymmetric Synthesis of d-ribo-Phytosphingosine from 1-Tetradecyne and (4-Methoxyphenoxy)acetaldehyde. The Journal of organic chemistry, 77(17), 7513–7520. [Link]
-
Lipotype GmbH. (n.d.). Non-hydroxy-6-hydroxy-sphingosine Analysis. Retrieved February 4, 2026, from [Link]
-
Jungalwala, F. B., et al. (1983). Analysis of sphingoid bases by reversed-phase high performance liquid chromatography. Journal of lipid research, 24(10), 1380–1388. [Link]
-
Checa, A., et al. (2006). Analysis of natural and synthetic sphingomyelins using high-performance thin-layer chromatography. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 831(1-2), 147–152. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Divergent syntheses of all stereoisomers of phytosphingosine and their use in the construction of a ceramide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytosphingosine - Wikipedia [en.wikipedia.org]
- 5. Phytosphingosine | C18H39NO3 | CID 122121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Understanding Bases in Biology: The Role of Sphingosine and Its Relatives - Oreate AI Blog [oreateai.com]
- 7. 植物鞘氨醇盐酸盐 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 8. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric Synthesis of d-ribo-Phytosphingosine from 1-Tetradecyne and (4-Methoxyphenoxy)acetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. skinkraft.com [skinkraft.com]
- 13. clinikally.com [clinikally.com]
- 14. flychem.com [flychem.com]
- 15. Phytosphingosine: Definition, Products, and Uses [healthline.com]
- 16. mdpi.com [mdpi.com]
- 17. Revealing a signaling role of phytosphingosine-1-phosphate in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. Analysis of sphingoid bases by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Deep Dive: 4-Hydroxysphinganine (Phytosphingosine) in Skin Barrier Homeostasis
Executive Summary
4-Hydroxysphinganine, commonly known as Phytosphingosine (PHS), is not merely a structural lipid but a bioactive signaling molecule critical to the integrity of the mammalian stratum corneum (SC).[1] Unlike sphingosine, PHS possesses a hydroxyl group at the C4 position, a unique structural feature that facilitates extensive hydrogen bonding networks essential for the stability of the orthorhombic lipid phase. Beyond its structural role as the backbone of Ceramide NP, AP, and EOP, PHS functions as a potent peroxisome proliferator-activated receptor (PPAR) agonist, driving keratinocyte differentiation and stimulating the production of Natural Moisturizing Factors (NMF). This guide delineates the molecular mechanisms, antimicrobial properties, and experimental validation protocols for PHS in dermatological applications.
Molecular Architecture & Barrier Integration
Structural Significance
Phytosphingosine is a sphingoid base distinguished by its phytosphingosine-type (P-type) backbone. The presence of the C4-hydroxyl group allows PHS-based ceramides (Phytoceramides) to form inter- and intramolecular hydrogen bonds that are thermodynamically superior to those formed by sphingosine-based ceramides.
-
Lattice Stability: In the SC, lipids organize into the Long Periodicity Phase (LPP) and Short Periodicity Phase (SPP).[2] PHS-based ceramides (specifically Ceramide NP) are predominantly localized in the central layer of the LPP trilayer structure. The C4-OH group acts as a "molecular anchor," reducing the tilt angle of the acyl chains and promoting a tightly packed, impermeable orthorhombic lattice.
-
Biosynthesis: In the epidermis, PHS is synthesized via the hydroxylation of dihydrosphingosine. In industrial applications, it is produced via the deacetylation of tetraacetyl phytosphingosine (TAPS) obtained from the fermentation of Wickerhamomyces ciferrii.[1]
Biosynthetic Pathway Diagram
The following diagram illustrates the integration of PHS into the ceramide pool and its downstream effects on barrier formation.
Caption: Biosynthetic flow from precursors to the formation of PHS-based ceramides (NP/AP), culminating in the stabilization of the stratum corneum lipid lattice.
Mechanistic Triad: Barrier, Immunity, and Signaling
The PPAR-Filaggrin Axis (Differentiation)
PHS acts as a lipid ligand for PPARs (specifically PPAR-γ and PPAR-α). Activation of these nuclear receptors triggers a transcriptional cascade that promotes terminal differentiation of keratinocytes.
-
Mechanism: PHS binding to PPAR induces the expression of FLG (Filaggrin), IVL (Involucrin), and TGM1 (Transglutaminase-1).
-
Result: Filaggrin is subsequently processed into free amino acids (histidine, glutamine, arginine), which constitute the Natural Moisturizing Factor (NMF), regulating SC hydration and pH.
Antimicrobial Defense (Innate Immunity)
PHS is a cationic lipid at physiological pH (skin surface pH ~4.5-5.5). Its positive charge facilitates electrostatic attraction to the negatively charged cell walls of bacteria, leading to membrane disruption.
Table 1: Antimicrobial Efficacy of Phytosphingosine (MIC Values)
| Target Microorganism | Strain Relevance | MIC (µg/mL) | Mechanism of Action |
| Cutibacterium acnes | Acne Vulgaris | 0.6 – 4.0 | Cell wall disruption; inhibition of lipase activity. |
| Staphylococcus aureus | Atopic Dermatitis | 2.0 – 6.0 | Membrane depolarization; leakage of intracellular K+. |
| Candida albicans | Fungal Infection | 1.2 – 5.0 | Interference with ergosterol synthesis pathway. |
| Streptococcus mitis | Oral/Skin Commensal | ~2.1 | Disruption of plasma membrane integrity. |
Anti-Inflammatory Signaling
PHS modulates the inflammatory response by inhibiting the NF-κB pathway. It prevents the translocation of the p65 subunit to the nucleus, thereby downregulating the transcription of pro-inflammatory cytokines such as IL-1α, IL-6, and TNF-α.
Caption: Dual signaling mechanism: PHS activates PPAR-γ for barrier protein synthesis while simultaneously inhibiting NF-κB to reduce inflammation.
Experimental Validation Framework
To validate the efficacy of PHS in a formulation or biological system, the following self-validating protocols are recommended.
Protocol A: Lipidomic Profiling of Ceramide Integration
Objective: Confirm the incorporation of PHS into the SC lipid matrix and the formation of Ceramide NP.
-
Sample Collection: Tape strip the stratum corneum (10 strips) from the volar forearm.
-
Lipid Extraction:
-
Incubate strips in Chloroform:Methanol (2:1 v/v) for 2 hours at room temperature.
-
Causality: This solvent ratio maximizes the extraction of amphiphilic ceramides while solubilizing non-polar lipids.
-
-
Purification: Dry the extract under a nitrogen stream at 30°C to prevent oxidation. Reconstitute in Chloroform:Methanol (1:9 v/v) .
-
Analysis (LC-HRMS):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Gradient of Methanol/Water with 5mM Ammonium Formate.
-
Target Ion: Monitor for the [M+H]+ ion of Ceramide NP (e.g., m/z corresponding to N-stearoyl-phytosphingosine).
-
Validation: Use a deuterated internal standard (Ceramide NP-d9) to quantify recovery rates.
-
Protocol B: Antimicrobial Time-Kill Assay
Objective: Determine the kinetics of PHS bactericidal activity against S. aureus.
-
Inoculum Preparation: Cultivate S. aureus to mid-log phase (~10^8 CFU/mL). Dilute to 10^5 CFU/mL in phosphate-buffered saline (PBS).
-
Treatment:
-
Add PHS (dissolved in ethanol/PBS vehicle) to reach final concentrations of 0.01%, 0.05%, and 0.1%.
-
Include a Vehicle Control (Ethanol/PBS without PHS).
-
-
Incubation: Incubate at 37°C with agitation.
-
Sampling: Remove aliquots at T=0, 15, 30, 60, and 240 minutes.
-
Quantification:
-
Perform serial dilutions and plate on Tryptic Soy Agar.
-
Count CFUs after 24 hours.
-
Success Criteria: A >3-log reduction (99.9% kill) within 60 minutes indicates potent bactericidal activity.
-
Protocol C: Barrier Recovery Assessment (In Vivo)
Objective: Measure the functional restoration of the barrier using TEWL (Transepidermal Water Loss).
-
Perturbation: Induce barrier disruption on the volar forearm using 5% Sodium Lauryl Sulfate (SLS) patches for 4 hours (TEWL > 20 g/m²/h).
-
Application: Apply the test formulation containing 0.2% PHS twice daily.
-
Measurement:
-
Use a closed-chamber evaporimeter (e.g., Tewameter).
-
Measure TEWL at Baseline, Day 1, Day 3, and Day 7.
-
-
Data Analysis: Calculate the % Barrier Recovery:
-
Causality: This formula normalizes for individual variations in baseline barrier function.
-
References
-
Phytosphingosine ceramide mainly localizes in the central layer of the unique lamellar phase of skin lipid model systems. Leiden University. [Link]
-
Phytosphingosine enhances moisture level in human skin barrier through stimulation of the filaggrin biosynthesis and degradation leading to NMF formation. PubMed. [Link]
-
Antibacterial Activity of Sphingoid Bases and Fatty Acids against Gram-Positive and Gram-Negative Bacteria. Antimicrobial Agents and Chemotherapy (NIH). [Link]
-
Phytosphingosine Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin. Journal of Investigative Dermatology (NIH). [Link]
-
Considering Phytosphingosine-Based Ceramide Formulations for Atopic Skin Care. MDPI Cosmetics. [Link]
-
The Sphingosine and Phytosphingosine Ceramide Ratio in Lipid Models Forming the Short Periodicity Phase. Langmuir (ACS Publications). [Link]
-
Phytosphingosine Derivatives Ameliorate Skin Inflammation by Inhibiting NF-κB and JAK/STAT Signaling. Journal of Investigative Dermatology. [Link]
Sources
Cellular Localization of 4-Hydroxysphinganine Synthesis: A Technical Guide
Executive Summary This technical guide delineates the cellular localization and biosynthetic mechanisms of 4-hydroxysphinganine (phytosphingosine), a critical sphingoid base involved in skin barrier function and stress signaling. While prevalent in plants and fungi, mammalian synthesis is highly specific, governed by the bifunctional enzyme DEGS2 (Delta 4-Desaturase, Sphingolipid 2).
This document establishes that the primary locus of 4-hydroxysphinganine synthesis is the Endoplasmic Reticulum (ER) membrane. It provides researchers with the mechanistic logic, subcellular fractionation protocols, and LC-MS/MS analytical workflows required to isolate and validate this pathway in therapeutic development contexts.
Part 1: Mechanistic Basis & Cellular Locus
The Biosynthetic Enzyme: DEGS2 vs. SUR2
The synthesis of 4-hydroxysphinganine relies on the C4-hydroxylation of the sphingoid backbone. This reaction is catalyzed by distinct enzymes depending on the organism, though the subcellular location remains conserved.
-
Mammals (Human/Murine): The reaction is catalyzed by DEGS2 (also known as DES2). Unlike its paralog DEGS1, which introduces a trans-4,5 double bond to create sphingosine, DEGS2 is bifunctional. It possesses both
4-desaturase and C4-hydroxylase activities.[1][2][3]-
Substrate Specificity: DEGS2 shows a kinetic preference for dihydroceramides (N-acylated sphinganine) over free sphinganine. Therefore, in mammals, 4-hydroxysphinganine is often generated as a phytoceramide in the ER, which may subsequently be hydrolyzed to the free base.
-
-
Fungi (Yeast): The reaction is catalyzed by SUR2 (Sphinganine C4-hydroxylase), which directly hydroxylates sphinganine or dihydroceramide.
The Locus: Endoplasmic Reticulum (ER)
Evidence confirms that 4-hydroxysphinganine synthesis is an ER-resident event.
-
Topology: DEGS2 is a multi-pass transmembrane protein embedded in the ER membrane.
-
Causality: The precursor, sphinganine, is synthesized on the cytosolic face of the ER by the serine palmitoyltransferase (SPT) complex.[4] DEGS2 acts immediately downstream (or parallel to N-acylation by CerS) within the same membrane compartment before the lipid is transported to the Golgi for complex glycosylation.
Pathway Visualization
The following diagram illustrates the bifurcation of sphinganine metabolism in the ER, highlighting the DEGS2-mediated hydroxylation pathway.
Caption: Biosynthetic bifurcation in the ER. DEGS2 converts Dihydroceramide to Phytoceramide via C4-hydroxylation.[5]
Part 2: Experimental Protocols (Self-Validating Systems)
To study this pathway, one must isolate the ER compartment and utilize mass spectrometry for specific detection. The following protocols are designed to be self-validating by including mandatory marker checks.
Protocol A: Subcellular Fractionation (ER Isolation)
Objective: Isolate ER microsomes to demonstrate DEGS2 activity or presence. Validation: Western blot for Calnexin (ER marker) and absence of COX IV (Mitochondrial marker).
-
Lysis: Resuspend
cells in Isotonic Extraction Buffer (250 mM Sucrose, 10 mM HEPES pH 7.4, 1 mM EDTA, Protease Inhibitors). Homogenize using a Dounce homogenizer (30 strokes, tight pestle). -
Clarification: Centrifuge at
for 10 min at 4°C. Discard pellet (Nuclei/Debris). -
Mitochondrial Removal: Centrifuge supernatant at
for 15 min at 4°C. Discard pellet (Mitochondria/Lysosomes). -
Microsomal Isolation: Ultracentrifuge supernatant at
for 60 min at 4°C. -
Resuspension: The resulting translucent pellet contains the ER (Microsomes). Resuspend in buffer for enzymatic assay or lipid extraction.
Protocol B: LC-MS/MS Detection of 4-Hydroxysphinganine
Objective: Quantify 4-hydroxysphinganine (t18:0) distinct from sphinganine (d18:0). Differentiation Logic: 4-hydroxysphinganine has a mass shift of +16 Da compared to sphinganine.
Lipid Extraction (Modified Bligh & Dyer):
-
Add internal standard (e.g., C17-sphinganine or d17:1-phytosphingosine) to the sample.
-
Perform extraction using Chloroform:Methanol:Water (1:2:0.8 v/v/v).
-
Critical Step: For base hydrolysis (to measure total backbone regardless of N-acylation), incubate lipid extract in 0.1M KOH in methanol at 37°C for 1 hour. Neutralize with acetic acid before MS injection.
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse) or HILIC (for polar bases).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
B: Methanol/Acetonitrile + 0.1% Formic Acid.
-
-
Transitions (MRM Mode):
| Analyte | Precursor Ion ( | Product Ion ( | Rationale |
| Sphinganine (d18:0) | 302.3 | 284.3 | Standard backbone |
| 4-Hydroxysphinganine (t18:0) | 318.3 | 300.3 | +16 Da shift (Hydroxyl) |
| C17-Sphinganine (IS) | 288.3 | 270.3 | Internal Standard |
Part 3: Analytical Workflow & Validation
The following workflow illustrates the logical progression from cell culture to validated data, ensuring that the "localization" claim is supported by physical separation and chemical identification.
Caption: Integrated workflow for isolating ER membranes and quantifying 4-hydroxysphinganine content.
Part 4: Clinical & Pharmacological Implications
Understanding the ER localization of DEGS2 is vital for drug development in two main areas:
-
Dermatology (Barrier Repair): Phytoceramides are crucial for the "mortar" of the stratum corneum. Reduced DEGS2 activity in the ER of keratinocytes leads to a deficiency in phytoceramides, associated with Atopic Dermatitis. Therapeutics aiming to upregulate DEGS2 expression must target the ER stress response pathways.
-
Oncology (Apoptosis): 4-hydroxysphinganine is pro-apoptotic. Inhibiting the conversion of dihydroceramide to phytoceramide (blocking DEGS2) can alter the balance of pro-survival vs. pro-death lipids.
References
-
Mizutani, Y., et al. (2004). Identification of the human sphingolipid C4-hydroxylase, hDES2, and its up-regulation during keratinocyte differentiation. FEBS Letters.
-
Omae, F., et al. (2004). DES2 protein is responsible for phytosphingosine biosynthesis in the mouse small intestine. Biochemical Journal.
-
Truong, N.T., et al. (2020). The dual lipid desaturase/hydroxylase DEGS2 controls phytoceramide levels necessary to counter intestinal inflammation.[5] Cell Reports.
-
Lipid MAPS Consortium. Sphingolipids Analysis Protocols. Lipid MAPS.[6]
Sources
- 1. genecards.org [genecards.org]
- 2. Bifunctional DEGS2 has higher hydroxylase activity toward substrates with very-long-chain fatty acids in the production of phytosphingosine ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DEGS2 - Wikipedia [en.wikipedia.org]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. The dual lipid desaturase/hydroxylase DEGS2 controls phytoceramide levels necessary to counter intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
Methodological & Application
Application Note: Structural Elucidation and Quantification of 4-Hydroxysphinganine (Phytosphingosine) via LC-ESI-MS/MS
Introduction & Biological Context
4-Hydroxysphinganine, commonly known as Phytosphingosine (t18:0) , is a bioactive sphingoid base distinct from the canonical mammalian sphingosine (d18:[1]1) and sphinganine (d18:0).[1][2] Structurally, it is characterized by a saturated 18-carbon chain with hydroxyl groups at the C1, C3, and C4 positions, earning the "t" (tri-hydroxy) designation.
While ubiquitous in yeast and plants, phytosphingosine is a critical component of the mammalian stratum corneum, forming the backbone of Ceramide NP, AP, and EOP classes essential for skin barrier function. Its accurate quantification is challenging due to isobaric interferences from other sphingoid bases. This Application Note details the fragmentation logic required to distinguish t18:0 from its di-hydroxy counterparts and provides a validated protocol for its analysis.
Chemical Properties & Ionization Physics[3]
Understanding the ionization behavior is prerequisite to successful method development.
-
Chemical Formula:
-
Monoisotopic Mass: 317.2929 Da
-
Ionization Mode: Electrospray Ionization, Positive Mode (ESI+)[3]
-
Precursor Ion:
at m/z 318.3
The Fragmentation Logic (MS/MS)
Unlike complex phospholipids that fragment via headgroup loss, free sphingoid bases in ESI+ primarily undergo sequential neutral losses of water (
-
Primary Transition (
): The protonated molecule loses one water molecule (typically from C1) to form m/z 300.3 .-
Critical Note: This ion (300.3) is isobaric with the protonated precursor of Sphingosine (d18:1). Chromatographic separation is mandatory to prevent false positives.
-
-
Secondary Transition (
): Loss of a second water molecule yields m/z 282.3 . This is a stable, high-intensity fragment often used for quantification. -
Diagnostic Transition (
): The unique feature of phytosphingosine (t18:0) is the presence of a third hydroxyl group at C4. It can lose a third water molecule to form m/z 264.3 .
Visualizing the Fragmentation Pathway[5]
The following diagram illustrates the sequential dehydration pathway characteristic of 4-hydroxysphinganine in a collision cell.
Figure 1: Sequential neutral loss pathway of Phytosphingosine. The m/z 264.3 ion confirms the tri-hydroxy structure.
Experimental Protocol
A. Sample Preparation (Modified Bligh & Dyer)
Rationale: Sphingoid bases are amphipathic. A single-phase extraction followed by a two-phase partition ensures recovery while removing salts.
-
Lysis: Homogenize tissue/cells in PBS.
-
Extraction: Add Methanol:Chloroform (2:1 v/v) to the sample.[5] Ratio of Sample:MeOH:CHCl3 should be 0.8:2:1.
-
Internal Standard: Spike with Phytosphingosine-d7 (or C17-Phytosphingosine) prior to vortexing.
-
Phase Separation: Add Chloroform and Water to achieve a final ratio of 1:1:0.9 (MeOH:CHCl3:Water). Vortex vigorously.
-
Centrifugation: Spin at 3000 x g for 5 mins.
-
Collection: Collect the lower organic phase (chloroform layer).
-
Drying: Evaporate solvent under Nitrogen stream.
-
Reconstitution: Re-dissolve in Methanol/Formic Acid (99:1) for LC injection.
B. LC-MS/MS Parameters[1][2][3][6][7][8][9]
Chromatography (UHPLC):
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Why C18? HILIC can be used, but C18 provides better separation of the isobaric interference between Phytosphingosine (RT ~3.5 min) and Sphingosine (RT ~4.2 min).
-
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid + 1mM Ammonium Formate.
-
Gradient: 60% B to 100% B over 5 minutes.
Mass Spectrometry (Triple Quadrupole):
MRM Transitions Table:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
| Phytosphingosine (t18:0) | 318.3 | 282.3 | 20 - 25 | Quantifier |
| Phytosphingosine (t18:[1][3][4][7][5][8][9][10][11]0) | 318.3 | 264.3 | 30 - 35 | Qualifier (Specificity) |
| Phytosphingosine (t18:0) | 318.3 | 300.3 | 15 - 18 | Low Specificity (Avoid) |
| IS: Phytosphingosine-d7 | 325.3 | 289.3 | 22 | Internal Standard |
Analytical Workflow Diagram
This workflow ensures data integrity by incorporating specific checkpoints for isobaric interference.
Figure 2: Validated workflow for specific detection of 4-Hydroxysphinganine.
Results & Discussion: Interpreting the Spectrum
The "Isobaric Trap"
A common error in lipidomics is misidentifying Sphingosine (d18:1) as Phytosphingosine (t18:0).[1][2][12]
-
Scenario: Sphingosine (
) is highly abundant. -
The Trap: If the source temperature is too high, Phytosphingosine (318.3) may undergo in-source fragmentation to 300.3 before entering Q1.
-
Solution: Always monitor the 318.3 -> 264.3 transition. Sphingosine cannot produce a 264.3 ion via water loss (300 - 18 - 18 = 264 is chemically unlikely for d18:1 without backbone cleavage). If you see a peak at the t18:0 retention time in the 264 channel, it is definitively Phytosphingosine.[1]
Linearity and Sensitivity
Using the protocol above, the limit of quantitation (LOQ) is typically in the range of 1–5 nM . The response is linear over 3 orders of magnitude (
References
-
LIPID MAPS Consortium. (2023). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]
-
Merrill, A. H., et al. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry.[8] Methods, 36(2), 207-224. Retrieved from [Link]
-
Sullards, M. C., et al. (2011). Structure-specific, quantitative methods for analysis of sphingolipids by liquid chromatography-tandem mass spectrometry: "inside-out" sphingolipidomics. Methods in Enzymology, 432, 83-115. Retrieved from [Link]
-
Bielawski, J., et al. (2006). Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods, 39(2), 82-91.[6] Retrieved from [Link]
Sources
- 1. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
- 6. lcms.cz [lcms.cz]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 4-hydroxysphinganine and characterization of sphinganine hydroxylase activity in corn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of plant sphingolipid desaturases using chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Developing a Cell-Based Assay for 4-Hydroxysphinganine Function
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unraveling the Bioactivity of 4-Hydroxysphinganine
Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a class of bioactive lipids central to a myriad of cellular processes, including signal transduction, cell proliferation, differentiation, and programmed cell death (apoptosis).[1][2][3] 4-Hydroxysphinganine (also known as phytosphingosine, PHS) is a naturally occurring sphingoid base found in fungi, plants, and animals.[4] It serves as a crucial component of ceramides, particularly in the skin's permeability barrier.[5] Beyond its structural role, emerging evidence highlights PHS as a potent signaling molecule with anti-inflammatory and anti-tumor properties.[4]
Recent studies have demonstrated that PHS can suppress the growth of cancer cells by inducing apoptosis and cell cycle arrest.[4][6] The proposed mechanisms involve the activation of the mitochondrial (intrinsic) and caspase-8-mediated (extrinsic) apoptotic pathways.[4][7][8][9] Specifically, PHS has been shown to increase the Bax/Bcl-2 ratio, leading to a loss of mitochondrial membrane potential, cytochrome c release, and subsequent activation of initiator caspase-9 and effector caspases-3 and -7.[4][7] This makes the functional characterization of PHS a compelling area of research for the development of novel therapeutics.
This guide provides a comprehensive framework for developing a robust, multi-faceted cell-based assay to investigate the dose-dependent cytotoxic and pro-apoptotic functions of 4-Hydroxysphinganine. By integrating three distinct yet complementary assays, this approach ensures a self-validating system, providing reliable and reproducible insights into the bioactivity of PHS.
Experimental Design: A Tripartite Approach to Validation
To comprehensively assess the function of 4-Hydroxysphinganine, a three-pronged experimental strategy is recommended. This approach ensures that the observed cellular effects are rigorously validated, with each assay providing a unique piece of the puzzle.
-
Metabolic Viability Assay (MTT): To quantify the dose-dependent cytotoxic effect of PHS.
-
Caspase-3/7 Activity Assay: To specifically measure the activation of key executioner caspases in the apoptotic cascade.
-
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry: To differentiate between early apoptotic, late apoptotic, and necrotic cell populations.
This multi-assay workflow provides a holistic view of the cellular response to PHS treatment, from a general assessment of cell viability to a detailed characterization of the mode of cell death.
Caption: A high-level overview of the integrated workflow for assessing 4-Hydroxysphinganine function.
Materials and Reagents
| Reagent/Material | Recommended Source | Purpose |
| Cell Line | ATCC | e.g., A549 (lung carcinoma), Jurkat (T-cell leukemia) |
| 4-Hydroxysphinganine | Sigma-Aldrich, Avanti Polar Lipids | Test compound |
| Vehicle Control | Sigma-Aldrich | Ethanol or DMSO |
| Cell Culture Medium | Gibco (Thermo Fisher Scientific) | e.g., RPMI-1640, DMEM |
| Fetal Bovine Serum (FBS) | Gibco (Thermo Fisher Scientific) | Cell culture supplement |
| Penicillin-Streptomycin | Gibco (Thermo Fisher Scientific) | Antibiotic |
| MTT Reagent | Sigma-Aldrich | Cell viability assessment |
| Caspase-Glo® 3/7 Assay System | Promega | Apoptosis detection |
| Annexin V-FITC Apoptosis Detection Kit | Thermo Fisher Scientific, Bio-Techne | Apoptosis/necrosis differentiation |
| Positive Control (Apoptosis) | Sigma-Aldrich | Staurosporine or Camptothecin |
Protocol 1: Assessing Cytotoxicity with the MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4-Hydroxysphinganine in culture medium. A suggested starting range is 1 µM to 100 µM. Also, prepare wells with vehicle control and a positive control (e.g., a known cytotoxic agent).
-
Remove the old medium and add 100 µL of the prepared treatments to the respective wells. Include "medium only" wells as a background control.
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Quantifying Apoptosis via Caspase-3/7 Activity
Principle: A key hallmark of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7. This protocol utilizes a luminogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspase-3/7.[10] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase-3/7 activity.
Step-by-Step Protocol (using Promega's Caspase-Glo® 3/7 Assay as a model):
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol, seeding cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: Subtract the background luminescence (from "medium only" wells) from all experimental wells. Express the data as a fold change in caspase activity relative to the vehicle control.
Protocol 3: Differentiating Apoptosis and Necrosis using Annexin V/PI Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells. This dual-staining method allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of 4-Hydroxysphinganine for the desired time period (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube.[12]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[12]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[13]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Data Acquisition: Analyze the samples by flow cytometry immediately (within 1 hour).
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell populations and quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Data Integration and Interpretation
The strength of this tripartite approach lies in the cross-validation of results. A genuine pro-apoptotic effect of 4-Hydroxysphinganine would be characterized by:
-
A dose-dependent decrease in cell viability (MTT assay).
-
A corresponding dose-dependent increase in caspase-3/7 activity.
-
A dose-dependent increase in the percentage of Annexin V-positive cells (both early and late apoptotic populations).
| Expected Outcome | MTT Assay (Viability) | Caspase-3/7 Assay (Activity) | Annexin V/PI Staining (% Apoptotic Cells) |
| No Effect | ~100% | ~1-fold change | Baseline levels |
| Apoptosis | Decreased | Increased | Increased |
| Necrosis | Decreased | No significant change | Increase in PI+ only or Annexin V+/PI+ |
| Cytostasis | Decreased | No significant change | No significant change |
Proposed Signaling Pathway of 4-Hydroxysphinganine-Induced Apoptosis
Based on current literature, 4-Hydroxysphinganine appears to induce apoptosis through a dual mechanism involving both extrinsic and intrinsic pathways.[4][7][9]
Caption: PHS may induce apoptosis by activating Caspase-8 and promoting Bax translocation, converging on Caspase-3/7.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. A positive result in the Caspase-3/7 assay should be corroborated by an increase in the Annexin V-positive population. Both of these specific apoptosis assays should align with the general cytotoxicity observed in the MTT assay. Discrepancies between the assays can provide valuable insights. For example, a decrease in viability (MTT) without a corresponding increase in apoptosis markers might suggest that PHS induces necrosis or cytostasis at certain concentrations. The inclusion of both positive and vehicle controls is critical for establishing assay validity and interpreting the results accurately.
References
-
Cai, Q., et al. (2024). Phytosphingosine inhibits the growth of lung adenocarcinoma cells by inducing G2/M-phase arrest, apoptosis, and mitochondria-dependent pathway cell death in vitro and in vivo. Chemico-Biological Interactions. Available at: [Link]
-
Park, M. T., et al. (2003). Phytosphingosine Induces Apoptotic Cell Death via Caspase 8 Activation and Bax Translocation in Human Cancer Cells. Clinical Cancer Research. Available at: [Link]
-
Korkut, D., et al. (2017). Phytosphingosine, sphingosine and dihydrosphingosine ceramides in model skin lipid membranes: permeability and biophysics. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]
-
Wang, Y., et al. (2022). Phytosphingosine-induced cell apoptosis via a mitochondrially mediated pathway. Ecotoxicology and Environmental Safety. Available at: [Link]
-
Abbas, H. K., et al. (2001). Synthesis of 4-hydroxysphinganine and characterization of sphinganine hydroxylase activity in corn. Journal of Biological Chemistry. Available at: [Link]
-
Park, M. T., et al. (2003). Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells. PubMed. Available at: [Link]
-
Goñi, F. M., et al. (2018). CHO/LY‐B cell growth under limiting sphingolipid supply: Correlation between lipid composition and biophysical properties of sphingolipid‐restricted cell membranes. The FASEB Journal. Available at: [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. Available at: [Link]
-
Cacas, J. L., et al. (2012). Plant sphingolipids: Their importance in cellular organization and adaption. Plant Signaling & Behavior. Available at: [Link]
-
Park, J. H., et al. (2018). Phytosphingosine Increases Biosynthesis of Phytoceramide by Uniquely Stimulating the Expression of Dihydroceramide C4-desaturase (DES2) in Cultured Human Keratinocytes. Journal of the American Oil Chemists' Society. Available at: [Link]
-
Bonder, E. M., et al. (2010). Revealing a signaling role of phytosphingosine-1-phosphate in yeast. Molecular Systems Biology. Available at: [Link]
-
Baker, P. R., et al. (2018). Analytical Techniques for Single-Cell Biochemical Assays of Lipids. Analytical Chemistry. Available at: [Link]
-
Lee, S., et al. (2020). Phytosphingosine induces systemic acquired resistance through activation of sphingosine kinase. bioRxiv. Available at: [Link]
-
Petrache, I., et al. (2016). Ceramide Signaling and Metabolism in Pathophysiological States of the Lung. Annual Review of Physiology. Available at: [Link]
-
MetwareBio. (n.d.). Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease. MetwareBio. Available at: [Link]
-
Shelby, S. A., et al. (2021). Lipid-based and protein-based interactions synergize transmembrane signaling stimulated by antigen clustering of IgE receptors. PNAS. Available at: [Link]
-
Thiele, C., et al. (2024). The use of click chemistry in sphingolipid research. Journal of Cell Science. Available at: [Link]
-
Hannun, Y. A. (1996). Functions of Ceramide in Coordinating Cellular Responses to Stress. Science. Available at: [Link]
-
Kim, D. S., et al. (2007). Phytosphingosine induced mitochondria‐involved apoptosis. Apoptosis. Available at: [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining by Flow Cytometry. Bio-Techne. Available at: [Link]
-
Kim, S. R., et al. (2025). Phytosphingosine Derivatives Ameliorate Skin Inflammation by Inhibiting NF-KappaB and JAK/STAT Signaling in Keratinocytes and Mice. ResearchGate. Available at: [Link]
-
Blaess, M., et al. (2024). Considering Phytosphingosine-Based Ceramide Formulations for Atopic Skin Care. MDPI. Available at: [Link]
-
Bonder, E. M., et al. (2010). Revealing a Signaling Role of phytosphingosine-1-phosphate in Yeast. Molecular Systems Biology. Available at: [Link]
-
Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Luminex Corporation. Available at: [Link]
-
Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]
-
Snider, A. J., et al. (2025). The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists. Journal of Lipid Research. Available at: [Link]
-
Sino Biological. (n.d.). Lipid Metabolism and Cell Signaling Transduction. Sino Biological. Available at: [Link]
-
BOC Sciences. (2025). Membrane Lipids - Chemical Structure, Biosynthesis, and Function of Sphingolipids. YouTube. Available at: [Link]
-
Lee, S., et al. (2020). Contents of phytosphingosine (PHS) and phytosphingosine-1-phosphate... ResearchGate. Available at: [Link]
-
Sheng, Y., et al. (2023). Psoriatic Arthritis (PsA) Clinical Lipidomics Dataset with Hidden Laboratory Workflow Artifacts. Data. Available at: [Link]
-
Riss, T. L., et al. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual. Available at: [Link]
-
An, F., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. Available at: [Link]
-
Lee, J. Y., et al. (2000). Phytosphingosine and C2-phytoceramide induce cell death and inhibit carbachol-stimulated phospholipase D activation in Chinese hamster ovary cells expressing the Caenorhabditis elegans muscarinic acetylcholine receptor. FEBS Letters. Available at: [Link]
-
Chatterjee, S., et al. (2013). Cell lines used in this study and comparison of GSL analyses. ResearchGate. Available at: [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]
-
Taylor & Francis. (n.d.). Cell cycle arrest – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Chatterjee, S., et al. (2000). Variations among cell lines in the synthesis of sphingolipids in de novo and recycling pathways. Glycobiology. Available at: [Link]
Sources
- 1. Plant sphingolipids: Their importance in cellular organization and adaption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease - MetwareBio [metwarebio.com]
- 3. The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytosphingosine inhibits the growth of lung adenocarcinoma cells by inducing G2/M-phase arrest, apoptosis, and mitochondria-dependent pathway cell death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytosphingosine, sphingosine and dihydrosphingosine ceramides in model skin lipid membranes: permeability and biophysics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytosphingosine and C2-phytoceramide induce cell death and inhibit carbachol-stimulated phospholipase D activation in Chinese hamster ovary cells expressing the Caenorhabditis elegans muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phytosphingosine-induced cell apoptosis via a mitochondrially mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 11. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 12. bosterbio.com [bosterbio.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - AR [thermofisher.com]
Application Note: A Validated HPLC Method for the Separation and Quantification of 4-Hydroxysphinganine and Other Long-Chain Bases
Abstract
This application note provides a comprehensive, field-proven protocol for the robust separation and quantification of 4-hydroxysphinganine (phytosphingosine) from other critical sphingoid long-chain bases (LCBs), including sphinganine and sphingosine, using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. We delve into the underlying chromatographic principles, offer a detailed, step-by-step methodology from sample preparation to data analysis, and provide expert insights into potential challenges and their resolutions. This guide is designed for researchers, scientists, and drug development professionals investigating the intricate roles of sphingolipids in cellular signaling, pathology, and therapeutics.
Introduction: The Significance of Long-Chain Base Separation
Sphingolipids are a class of lipids that play pivotal roles as both structural components of cell membranes and as bioactive molecules involved in crucial signaling pathways regulating cell growth, differentiation, apoptosis, and stress responses.[1] The metabolic backbone of all sphingolipids is the long-chain sphingoid base. The three most common LCBs in mammalian systems are sphinganine (d18:0), sphingosine (d18:1), and 4-hydroxysphinganine (t18:0), also known as phytosphingosine.
-
Sphinganine (Sa): The initial product of de novo sphingolipid biosynthesis.
-
Sphingosine (So): Formed by the desaturation of sphinganine, a key precursor to ceramide and sphingosine-1-phosphate (S1P), a potent signaling molecule.[2]
-
4-Hydroxysphinganine (Phyto-So): Characterized by an additional hydroxyl group at the C-4 position, it is abundant in plants, yeast, and certain mammalian tissues, such as the skin, where it is integral to barrier function.[3]
The relative abundance and ratio of these LCBs can serve as critical biomarkers for metabolic dysregulation and disease states. For instance, an elevated sphinganine/sphingosine ratio is a well-established indicator of exposure to fumonisin mycotoxins, which inhibit ceramide synthase.[4] Therefore, a reliable analytical method to resolve and accurately quantify these structurally similar molecules is paramount for advancing research in sphingolipidomics.
Principles of Separation: Exploiting Subtle Structural Differences
The successful chromatographic separation of 4-hydroxysphinganine, sphinganine, and sphingosine hinges on exploiting their subtle differences in polarity using reversed-phase HPLC.[1][5][6]
-
Stationary Phase: A non-polar stationary phase, typically a silica support chemically bonded with C18 (octadecylsilane) alkyl chains, is used.[7][8]
-
Mobile Phase: A polar mobile phase, usually a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer, is employed.[9][10]
-
Separation Mechanism: Compounds are separated based on their hydrophobicity.[10] More hydrophobic molecules interact more strongly with the C18 stationary phase and are retained longer, thus eluting later. The elution order is dictated by polarity:
-
4-Hydroxysphinganine (Most Polar): The additional hydroxyl group increases its polarity, leading to weaker interaction with the stationary phase and the earliest elution time.
-
Sphinganine: Less polar than 4-hydroxysphinganine.
-
Sphingosine (Least Polar): The presence of a double bond in the alkyl chain slightly reduces its polarity compared to sphinganine, typically resulting in a longer retention time under common reversed-phase conditions.
-
Detection Strategy: The Necessity of Derivatization
Long-chain bases lack a native chromophore, making them difficult to detect with standard UV-Vis detectors. To achieve the high sensitivity required for biological samples, a pre-column derivatization step is essential. The most common and robust method involves reacting the primary amine group of the LCBs with o-phthalaldehyde (OPA) in the presence of a thiol, such as 2-mercaptoethanol, to form a highly fluorescent isoindole derivative.[4][11][12] This derivative can be sensitively detected by a fluorescence detector, with typical excitation and emission wavelengths around 340 nm and 455 nm, respectively.[9][13]
Experimental Protocol
This protocol provides a self-validating system for the extraction, derivatization, and analysis of LCBs from biological matrices.
Materials and Reagents
-
Solvents: HPLC-grade methanol, acetonitrile, chloroform, ethyl acetate, isopropanol.
-
Reagents: o-Phthalaldehyde (OPA), 2-Mercaptoethanol (MERC), Potassium phosphate monobasic, Sodium hydroxide, Hydrochloric acid.
-
Standards: 4-Hydroxysphinganine (Phyto-So), Sphinganine (Sa), Sphingosine (So), and a non-naturally occurring internal standard (e.g., C17-sphinganine or C20-sphinganine).[2][14]
-
Equipment: HPLC system with a binary pump, autosampler, column oven, and fluorescence detector. Reversed-phase C18 column (e.g., 4.6 x 100 mm, 5 µm particle size). Solid-phase extraction (SPE) cartridges (e.g., C18 or aminopropyl).[11][15] Nitrogen evaporator, vortex mixer, centrifuge.
Workflow Overview
Caption: Experimental workflow for LCB analysis.
Step-by-Step Methodology
Step 1: Sample Preparation & Lipid Extraction Causality: This initial phase is critical for liberating the LCBs from their complex sphingolipid structures (e.g., ceramides, sphingomyelin) and removing interfering matrix components.
-
Homogenization: Homogenize cell pellets or tissues in a suitable buffer. For serum or plasma, proceed directly.
-
Internal Standard Spiking: Add a known amount of the internal standard (e.g., C17-sphinganine) to each sample to correct for variations in extraction efficiency and derivatization yield.[16]
-
Alkaline Hydrolysis: To release LCBs from N-acylated sphingolipids (ceramides), perform alkaline hydrolysis. Add 1 M methanolic HCl and incubate at 90°C for 18 hours.[17] Alternatively, for free LCBs, milder extraction without hydrolysis can be used.[4]
-
Liquid-Liquid Extraction: Perform a Bligh-Dyer or similar extraction using a chloroform:methanol:water mixture to partition lipids into the organic phase.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
Step 2: OPA Derivatization Causality: This reaction covalently attaches a fluorescent tag to the primary amine of the LCBs, enabling sensitive detection. The reaction is rapid but the derivatives can be unstable, so timing is crucial.[18]
-
Reagent Preparation: Prepare the OPA reagent fresh daily. Dissolve 50 mg of OPA in 5 mL of methanol. In a separate vial, mix 20 µL of 2-mercaptoethanol with 4 mL of methanol.[19] Combine 1.2 mL of each solution with 2.5 mL of a pH 9.5 buffer (e.g., borate buffer).
-
Reaction: Reconstitute the dried lipid extract in a small volume of methanol. Add the OPA reagent and vortex. Allow the reaction to proceed for exactly 2 minutes at room temperature.
-
Injection: Immediately inject a defined volume (e.g., 20 µL) into the HPLC system. Automated derivatization via the autosampler is highly recommended for reproducibility.
Step 3: HPLC Analysis Causality: The chromatographic conditions are optimized to achieve baseline separation of the LCB derivatives based on their polarity.
-
HPLC System Setup:
-
Column: C18 Reversed-Phase Column (e.g., Chromolith HighResolution RP-18e, 100-4.6 mm).[9]
-
Mobile Phase: An isocratic or gradient elution can be used. A common isocratic mobile phase is Methanol:5 mM Potassium Phosphate Buffer (pH 7.0) at a ratio of 90:10 (v/v).[9] A simple gradient could involve Acetonitrile and water.[16]
-
Column Temperature: 30°C.[14]
-
Fluorescence Detector: Excitation at 340 nm, Emission at 455 nm.[9]
-
-
Run: Execute the HPLC run. The total run time is typically short, often under 15 minutes.[14][16]
Data Analysis
-
Peak Identification: Identify the peaks corresponding to 4-hydroxysphinganine, sphinganine, sphingosine, and the internal standard based on the retention times of pure standards.
-
Quantification: Construct a calibration curve by derivatizing and injecting known concentrations of the LCB standards. Calculate the concentration of each analyte in the samples by relating its peak area to the peak area of the internal standard and comparing it against the calibration curve.
System Performance and Validation
The following table summarizes typical HPLC parameters for the separation of OPA-derivatized long-chain bases, synthesized from established methods.
| Parameter | 4-Hydroxysphinganine (Phyto-So) | Sphinganine (Sa) | Sphingosine (So) | Internal Standard (C17-Sa) |
| Typical Retention Time (min) | ~3.5 | ~5.0 | ~6.5 | Varies with chain length |
| Elution Order | 1st | 2nd | 3rd | Varies |
| Limit of Detection (LOD) | ~0.5 - 1.0 pmol | ~0.5 - 1.0 pmol | ~0.5 - 1.0 pmol | N/A |
| Limit of Quantification (LOQ) | ~1.0 - 5.0 pmol | ~1.0 - 5.0 pmol | ~1.0 - 5.0 pmol | N/A |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 | N/A |
Note: Retention times are illustrative and will vary based on the specific column, mobile phase, and HPLC system used. Data synthesized from multiple sources.[9][16][17]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak Signal | 1. Derivatization failure (old OPA reagent).2. Incorrect fluorescence detector settings.3. Poor lipid extraction recovery. | 1. Prepare fresh OPA reagent daily.2. Verify Ex/Em wavelengths (e.g., 340/455 nm).3. Check extraction protocol; ensure internal standard recovery is acceptable. |
| Poor Peak Shape (Tailing) | 1. Column degradation.2. Interaction of amines with residual silanols on the column.3. Sample overload. | 1. Flush or replace the column.2. Use a base-deactivated column; add a competing base (e.g., triethylamine) to the mobile phase.3. Dilute the sample or inject a smaller volume. |
| Shifting Retention Times | 1. Mobile phase composition drift.2. Column temperature fluctuation.3. Air bubbles in the pump. | 1. Prepare fresh mobile phase; ensure proper mixing.2. Use a column oven for stable temperature control.3. Degas mobile phase; purge the pump. |
| Extraneous Peaks | 1. Contaminants from reagents or sample matrix.2. OPA reagent-related side products. | 1. Run a blank (reagents only) to identify contaminant peaks.2. Ensure consistent and precise timing of the derivatization reaction. |
Conclusion
The reversed-phase HPLC method with pre-column OPA derivatization presented in this note is a robust, sensitive, and reliable technique for the separation and quantification of 4-hydroxysphinganine, sphinganine, and sphingosine. By understanding the chemical principles behind the separation and adhering to the detailed protocol, researchers can achieve high-quality, reproducible data. This methodology serves as a powerful tool for investigating the complex biology of sphingolipids and their role in health and disease. For even higher specificity and the analysis of a broader range of sphingolipids, coupling this HPLC method with mass spectrometry (LC-MS/MS) is a viable and powerful alternative.[1][2][20]
References
-
A rapid and validated HPLC method to quantify sphingosine 1-phosphate in human plasma using solid-phase extraction followed by derivatization with fluorescence detection. PubMed. Available at: [Link]
-
Determination of sphingoid bases from hydrolyzed glucosylceramide in rice and wheat by online post-column high-performance liquid chromatography with O-phthalaldehyde derivatization. PubMed. Available at: [Link]
-
Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. hplctools.com. Available at: [Link]
-
Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
-
SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. PubMed Central. Available at: [Link]
-
Simultaneous quantitative analysis of sphingoid base 1-phosphates in biological samples by o-phthalaldehyde precolumn derivatization after dephosphorylation with alkaline phosphatase. PubMed. Available at: [Link]
-
Isolation and Quantification of Sphingosine and Sphinganine from Rat Serum Revealed Gender Differences. MDPI. Available at: [Link]
-
Liquid chromatographic determination of the sphinganine/sphingosine ratio in serum. sciencedirect.com. Available at: [Link]
-
Rapid determination of sphinganine and sphingosine in urine by high performance liquid chromatography using monolithic column. ResearchGate. Available at: [Link]
-
HPLC profiles of OPA derivatives of the methanolic extract of human serum. ResearchGate. Available at: [Link]
-
Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS. Available at: [Link]
-
Interest of Fluorescence Derivatization and Fluorescence Probe Assisted Post-column Detection of Phospholipids: A Short Review. MDPI. Available at: [Link]
-
Reverse Phase HPLC Basics for LC/MS. IonSource. Available at: [Link]
- Method of amino acid analysis. Google Patents.
-
HPLC analysis of ortho -phthalaldehyde (OPA)-derivatized free long-chain sphingoid base (LCB) standards and Drosophila lipid extracts following Strata C18-E column purification. ResearchGate. Available at: [Link]
-
Analysis and quantitation of free ceramide containing nonhydroxy and 2-hydroxy fatty acids, and phytosphingosine by high-performance liquid chromatography. ResearchGate. Available at: [Link]
-
Long Chain Base Profiling with Multiple Reaction Monitoring Mass Spectrometry. PubMed. Available at: [Link]
-
Reversed Phase HPLC Columns. Phenomenex. Available at: [Link]
-
Identification of Phytosphingosine-Based 1-O-Acylceramide in Human Stratum Corneum and Investigation of Its Role in Skin Barrier. MDPI. Available at: [Link]
-
A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges. ResearchGate. Available at: [Link]
-
Mass Spectrometric Analysis of Long-Chain Lipids. SciSpace. Available at: [Link]
-
The separation and direct detection of ceramides and sphingoid bases by normal-phase high-performance liquid chromatography and evaporative light-scattering detection. PubMed. Available at: [Link]
-
Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides. sciencedirect.com. Available at: [Link]
-
Long-Chain Base (LCB)-Targeted Lipidomics Study Uncovering the Presence of a Variety of LCBs in Mammalian Blood. ResearchGate. Available at: [Link]
-
How Reversed-Phase Liquid Chromatography Works. LCGC International. Available at: [Link]
-
On-Line Connector for Microcolumns: Application to the On-Column o-Phthaldialdehyde Derivatization of Amino Acids Separated by. Stanford University. Available at: [Link]
Sources
- 1. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Liquid chromatographic determination of the sphinganine/sphingosine ratio in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Reversed Phase HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. mdpi.com [mdpi.com]
- 10. ionsource.com [ionsource.com]
- 11. A rapid and validated HPLC method to quantify sphingosine 1-phosphate in human plasma using solid-phase extraction followed by derivatization with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP0138092A2 - Method of amino acid analysis - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous quantitative analysis of sphingoid base 1-phosphates in biological samples by o-phthalaldehyde precolumn derivatization after dephosphorylation with alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of sphingoid bases from hydrolyzed glucosylceramide in rice and wheat by online post-column high-performance liquid chromatography with O-phthalaldehyde derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. www-leland.stanford.edu [www-leland.stanford.edu]
- 20. Long Chain Base Profiling with Multiple Reaction Monitoring Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Sphingolipidomic Profiling: 4-Hydroxysphinganine as a Functional Biomarker in Metabolic Disease
Executive Summary
Metabolic diseases, particularly Type 2 Diabetes (T2D) and Metabolic Syndrome (MetS), are characterized by lipotoxicity—the accumulation of bioactive lipids that disrupt insulin signaling.[1] While traditional lipid panels focus on triglycerides and cholesterol, sphingolipids have emerged as potent regulators of glucose homeostasis.
This guide focuses on 4-Hydroxysphinganine (also known as Phytosphingosine ; t18:0), a tri-hydroxylated sphingoid base.[2][3][4] Unlike the canonical sphingosine (d18:1) backbone found in "killer ceramides" associated with insulin resistance, 4-Hydroxysphinganine represents a distinct branch of de novo sphingolipid biosynthesis mediated by the enzyme DES2 (DEGS2) .
Recent data suggests that while accumulation of specific ceramides promotes disease, the flux through the 4-hydroxysphinganine pathway offers a unique therapeutic window. Dietary supplementation of phytosphingosine has been shown to improve insulin sensitivity, making the precise quantification of endogenous 4-Hydroxysphinganine and its complex derivatives (phytoceramides) a critical assay for stratifying metabolic risk and monitoring therapeutic efficacy.
Biological Rationale: The Sphingolipid Rheostat
To effectively utilize 4-Hydroxysphinganine as a biomarker, one must understand its origin in the de novo synthesis pathway.
Mechanism of Action
Sphingolipid synthesis begins in the Endoplasmic Reticulum (ER).[5] The condensation of Serine and Palmitoyl-CoA yields Sphinganine (d18:0). Here, the pathway bifurcates:
-
Canonical Pathway: Sphinganine is desaturated by DES1 to form Sphingosine (d18:1), the backbone of most mammalian ceramides involved in apoptosis and insulin resistance.
-
Phytosphingolipid Pathway: Sphinganine is hydroxylated at the C4 position by DES2 (DEGS2) to form 4-Hydroxysphinganine (t18:0).[3]
Why it matters: In metabolic disease, the ratio of DES1 vs. DES2 activity determines the "toxicity profile" of the sphingolipidome. High DES1 activity leads to d18:1 ceramides (lipotoxic). Monitoring 4-Hydroxysphinganine allows researchers to assess the shunting of lipid substrates away from the pro-diabetic DES1 pathway.
Pathway Visualization
The following diagram illustrates the critical bifurcation point between "Lipotoxic" and "Structural/Protective" sphingolipid synthesis.
Caption: Bifurcation of Sphinganine metabolism.[2][5][6] DES1 generates pro-diabetic Sphingosine (d18:1), while DES2 generates 4-Hydroxysphinganine (t18:0).
Analytical Protocol: LC-MS/MS Quantification
This protocol is optimized for the extraction and quantification of free sphingoid bases (Sphinganine, Sphingosine, 4-Hydroxysphinganine) from plasma or tissue.
Materials & Reagents[2][7]
-
Internal Standard (IS): C17-Sphingosine (d17:1) or C17-Sphinganine (d17:0). Do not use naturally occurring lipids as IS.
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Methyl tert-butyl ether (MTBE).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
Sample Preparation (Biphasic Extraction)
This method ensures separation of neutral lipids (TAGs) from the polar sphingoid bases.
-
Aliquot: Transfer 50 µL of Plasma/Serum or 10 mg homogenized tissue into a glass tube.
-
Spike IS: Add 10 µL of Internal Standard solution (1 µM in MeOH).
-
Lysis/Extraction: Add 300 µL Methanol and vortex for 30 sec.
-
Organic Phase: Add 1000 µL MTBE (Methyl tert-butyl ether). Vortex for 1 hour at room temperature.
-
Phase Separation: Add 250 µL MS-grade Water to induce phase separation.
-
Centrifugation: Spin at 3,000 x g for 10 min.
-
Collection: Collect the lower phase (and/or upper phase depending on target) and dry under nitrogen.
-
Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (60:40 Water:MeOH + 0.1% FA).
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400 series).
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | Mobile Phase A (Water + 0.1% FA) | Mobile Phase B (MeOH/ACN 50:50 + 0.1% FA) |
|---|---|---|
| 0.0 | 60% | 40% |
| 1.0 | 60% | 40% |
| 5.0 | 0% | 100% |
| 7.0 | 0% | 100% |
| 7.1 | 60% | 40% |
| 10.0 | 60% | 40% |
MRM Transitions (Multiple Reaction Monitoring)
Accurate detection requires monitoring specific precursor-to-product transitions. 4-Hydroxysphinganine (t18:0) is distinguished by its unique mass and water-loss fragmentation pattern.
| Analyte | Backbone | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Notes |
| 4-Hydroxysphinganine | t18:0 | 318.3 | 282.3 | 20 | Loss of 2 H₂O (Quantifier) |
| 4-Hydroxysphinganine | t18:0 | 318.3 | 264.3 | 25 | Loss of 3 H₂O (Qualifier) |
| Sphinganine | d18:0 | 302.3 | 284.3 | 20 | Precursor to t18:0 |
| Sphingosine | d18:1 | 300.3 | 282.3 | 20 | Canonical marker |
| C17-Sphingosine (IS) | d17:1 | 286.3 | 268.3 | 20 | Internal Standard |
Experimental Workflow Visualization
The following diagram outlines the "Self-Validating" protocol structure, ensuring Quality Control (QC) at every step.
Caption: Analytical workflow for separating and quantifying 4-Hydroxysphinganine fractions.
Data Interpretation & Application
Calculating the DES2 Index
To assess the metabolic state of the patient or model organism, do not rely solely on absolute concentrations. Calculate the DES2 Index :
-
Low Index: Suggests low flux through the protective/structural pathway.
-
High Index: May indicate compensatory upregulation or response to supplementation.
Clinical Relevance
-
Insulin Resistance: Elevated levels of canonical d18:1 ceramides correlate with insulin resistance. A shift toward t18:0 species (via therapeutic intervention) is associated with improved glucose handling.
-
Biomarker of Response: In clinical trials involving phytosphingosine supplementation, plasma t18:0 levels serve as a direct pharmacokinetic marker of compliance and absorption.
References
-
Elevated serum glucosylsphingosine level in children with obesity: relation to plasma atherogenesis. Pediatrics - ResearchGate. (2026). Link
-
Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). PubMed Central. (2025). Link
-
The effect of dietary phytosphingosine on cholesterol levels and insulin sensitivity in subjects with the metabolic syndrome. European Journal of Clinical Nutrition. (2010). Link
-
Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics. Chemical Reviews. (2011). Link
-
Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Journal of Lipid Research. (2003). Link
Sources
- 1. Sphingolipids Demystify Prediabetic Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
- 4. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lipidmaps.org [lipidmaps.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Collision Energy for 4-Hydroxysphinganine Fragmentation
Welcome to the technical support center for the analysis of 4-Hydroxysphinganine using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing collision energy for robust and reproducible fragmentation in your experiments. Here, we move beyond simple step-by-step instructions to explain the underlying principles, ensuring you can confidently troubleshoot and adapt these methods for your specific analytical needs.
Frequently Asked Questions (FAQs)
Q1: What is 4-Hydroxysphinganine and why is its analysis important?
A1: 4-Hydroxysphinganine, also known as phytosphingosine, is a crucial sphingoid base that forms the backbone of a major class of sphingolipids called phytoceramides. These lipids are integral components of cellular membranes, particularly in the skin, where they play a vital role in maintaining the epidermal barrier. Accurate analysis of 4-Hydroxysphinganine and its derivatives is essential for research in dermatology, cosmetics, and in understanding diseases related to lipid metabolism.
Q2: Why is collision energy optimization a critical step for 4-Hydroxysphinganine analysis?
A2: Collision energy is the kinetic energy applied to an ion to induce fragmentation within the collision cell of a mass spectrometer.[1] Optimizing this parameter is critical because:
-
Insufficient energy will result in poor fragmentation, leading to a weak signal for your product ions and compromising the sensitivity of your assay.
-
Excessive energy can lead to extensive, non-specific fragmentation, shattering the molecule into small, uninformative fragments. This can reduce the abundance of your target product ions and decrease specificity.
-
Optimal energy maximizes the production of specific, structurally informative fragment ions, which is crucial for accurate identification and quantification in complex biological samples. The optimal collision energy often increases with the length of the N-acyl or sphingoid base chain.[2][3]
Q3: What are the expected precursor and product ions for 4-Hydroxysphinganine in positive ion mode?
A3: In positive ion mode electrospray ionization (ESI), 4-Hydroxysphinganine typically forms a protonated molecule [M+H]⁺. Upon fragmentation (CID), it undergoes characteristic cleavages. The primary fragmentation events involve the loss of water molecules from the hydroxyl groups and cleavage of the C-C bonds in the sphingoid backbone.
| Precursor Ion (m/z) | Key Product Ions (m/z) | Description of Neutral Loss |
| [M+H]⁺ | [M+H - H₂O]⁺ | Loss of one water molecule |
| [M+H - 2H₂O]⁺ | Loss of two water molecules | |
| Specific backbone fragments | Cleavage of the carbon chain |
Note: The exact m/z values will depend on the specific adduct and isotopic distribution.
Q4: Can I use a generic collision energy setting for all my sphingolipid analyses?
A4: While a generic setting might provide some signal, it is highly discouraged for quantitative and in-depth structural analysis. Different classes of sphingolipids, and even different species within the same class (e.g., varying acyl chain lengths), will have different optimal collision energies.[2][3] For the most reliable and sensitive results, it is imperative to determine the optimal collision energy for each specific analyte, including 4-Hydroxysphinganine.
Experimental Workflow for Collision Energy Optimization
This section provides a detailed, step-by-step protocol for determining the optimal collision energy for 4-Hydroxysphinganine fragmentation.
Caption: Workflow for Collision Energy Optimization.
Protocol: Collision Energy Optimization for 4-Hydroxysphinganine
Materials:
-
4-Hydroxysphinganine standard
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid
-
Syringe pump
-
Tandem mass spectrometer (e.g., triple quadrupole or QTOF)
Procedure:
-
Standard Preparation: Prepare a 1 pmol/µL solution of 4-Hydroxysphinganine in an appropriate solvent, such as methanol.
-
Infusion Setup:
-
Set up a direct infusion of the standard solution into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
The mobile phase for infusion should mimic the conditions of your LC method, for example, 90:10 methanol:water with 0.1% formic acid.
-
-
Source Parameter Optimization:
-
In positive ion mode, tune the mass spectrometer to observe the protonated precursor ion of 4-Hydroxysphinganine, [M+H]⁺.
-
Optimize source parameters such as declustering potential (DP) and focusing potential (FP) to maximize the signal of the precursor ion without inducing in-source fragmentation.[2]
-
-
Collision Energy Ramp Experiment:
-
Set up a product ion scan experiment where the precursor ion is selected in the first quadrupole (Q1).
-
Program the instrument to ramp the collision energy in the collision cell (Q2) across a range, for example, from 5 eV to 50 eV in 2-3 eV increments.
-
At each collision energy step, acquire a full product ion spectrum.
-
-
Data Analysis:
-
Extract the ion chromatograms for the precursor ion and the expected product ions.
-
Plot the intensity of each product ion as a function of the collision energy.
-
The optimal collision energy is the value that produces the maximum intensity for the desired product ion(s).
-
Troubleshooting Guide
This section addresses common issues encountered during the optimization process.
Issue 1: Low or No Signal for the Precursor Ion
-
Possible Cause: Incorrect source settings, low sample concentration, or spray instability.
-
Troubleshooting Steps:
-
Verify Sample Concentration: Ensure your standard is at an appropriate concentration.
-
Check Spray Stability: Visually inspect the electrospray. An unstable or sputtering spray can lead to poor signal.[4]
-
Re-optimize Source Parameters: Systematically adjust parameters like capillary voltage, gas flows, and source temperature.
-
Confirm Mass Calibration: Ensure the mass spectrometer is properly calibrated. Inaccurate calibration can lead to mass shifts.[5]
-
Issue 2: Precursor Ion Fragments in the Source (In-Source Fragmentation)
-
Possible Cause: Declustering potential (DP) or other source voltages are set too high.
-
Troubleshooting Steps:
-
Reduce Declustering Potential: Gradually decrease the DP and observe the intensity of the precursor ion relative to any fragment ions. The goal is to maximize the precursor signal while minimizing fragmentation in the source.[2]
-
Check Other Source Voltages: Investigate if other voltages in the source region are too energetic.
-
Issue 3: Multiple Product Ions with Similar Optimal Collision Energies
-
Possible Cause: This is common as different fragmentation pathways can be activated within a similar energy range.
-
Troubleshooting Steps:
-
Select for Specificity and Intensity: For a Multiple Reaction Monitoring (MRM) assay, choose the product ion that provides the best combination of high intensity and specificity (i.e., less likely to have interferences).
-
Consider Multiple Transitions: You can set up multiple MRM transitions for the same precursor, each with its own optimized collision energy. This can increase confidence in identification and quantification.
-
Issue 4: Optimal Collision Energy Seems Unusually High or Low
-
Possible Cause: Instrument-to-instrument variability, collision gas pressure, or the nature of the analyte.
-
Troubleshooting Steps:
-
Verify Collision Gas Pressure: Ensure the collision gas (e.g., argon, nitrogen) pressure is within the manufacturer's recommended range.
-
Consult Instrument Manuals and Literature: Compare your findings with published data or application notes for similar compounds on your specific instrument platform.
-
Consider the Molecule's Stability: Highly stable molecules may require higher collision energies to fragment.
-
Understanding the Fragmentation of 4-Hydroxysphinganine
The fragmentation of 4-Hydroxysphinganine in Collision-Induced Dissociation (CID) is governed by the principles of gas-phase ion chemistry. The protonated molecule, [M+H]⁺, is a relatively stable even-electron species. The energy imparted by collisions with neutral gas molecules is converted into internal energy, leading to bond cleavage.
Caption: Fragmentation of 4-Hydroxysphinganine.
The primary fragmentation events include:
-
Dehydration: The hydroxyl groups on the sphingoid backbone are susceptible to elimination as water molecules. This is often one of the first and most facile fragmentation pathways.
-
Backbone Cleavage: Cleavage of the carbon-carbon bonds in the long-chain base provides structurally informative fragments. The position of these cleavages can help to confirm the identity of the molecule.
By carefully optimizing the collision energy, you can control which of these fragmentation pathways is favored, allowing you to select the most abundant and specific product ions for your assay.
References
-
Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro - LIPID MAPS. (2011, November 15). Available from: [Link]
-
Unusual fragmentation pathways in collagen glycopeptides - PMC - NIH. Available from: [Link]
-
Synthesis of 4-hydroxysphinganine and characterization of sphinganine hydroxylase activity in corn - PubMed. (2003, July 15). Available from: [Link]
-
Multistage Mass Spectrometry of Phospholipids using Collision-Induced Dissociation (CID) and Metastable Atom-Activated Dissociation (MAD) - PMC - NIH. Available from: [Link]
-
Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC - PubMed Central. Available from: [Link]
-
SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC - PubMed Central. Available from: [Link]
-
Fragmentation patterns of five types of phospholipids by ultra-high-performance liquid chromatography electrospray ionization quadrupole time-of-flight tandem mass spectrometry - Analytical Methods (RSC Publishing). Available from: [Link]
-
Multistage mass spectrometry of phospholipids using collision-induced dissociation (CID) and metastable atom-activated dissociat - Glen Jackson - West Virginia University. (2016, March 17). Available from: [Link]
-
Mass Spectrometer (MS) Troubleshooting Guide - CGSpace. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Available from: [Link]
-
Mass Spectrometry: Fragmentation. Available from: [Link]
-
Fatty Acid Composition by Total-Acyl-Lipid--Collision Induced Dissociation--Time-of-Flight (TAL-CID-TOF) Mass Spectrometry - PMC - NIH. Available from: [Link]
-
Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. (2021, October 1). Available from: [Link]
-
Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. (2023, September 11). Available from: [Link]
-
Optimization of collision energy settings for PRM of derivatized LCB... - ResearchGate. Available from: [Link]
-
Collision-induced dissociation - Wikipedia. Available from: [Link]
-
Mass Spectrometry: Fragmentation Mechanisms - YouTube. (2016, September 15). Available from: [Link]
-
Comprehensive identification of sphingolipid species by in silico retention time and tandem mass spectral library - PMC - NIH. (2017, March 15). Available from: [Link]
-
Mass Spectrometer (MS) troubleshooting guide - Alliance Bioversity International - CIAT. Available from: [Link]
-
Quantification of Lipids: Model, Reality, and Compromise - MDPI. (2018, December 14). Available from: [Link]
-
mass spectra - fragmentation patterns - Chemguide. Available from: [Link]
-
Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation | Analytical Chemistry - ACS Publications. (2015, July 1). Available from: [Link]
-
Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides | Journal of Proteome Research - ACS Publications. (2022, October 6). Available from: [Link]
-
Characterization of organic isomers: CID fragmentation technique on protonated hydroxybenzophenone isomers - Semantic Scholar. (2020, February 10). Available from: [Link]
Sources
- 1. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cgspace.cgiar.org [cgspace.cgiar.org]
- 5. gmi-inc.com [gmi-inc.com]
stability of 4-Hydroxysphinganine in different storage conditions
LIPIDOMICS TECHNICAL SUPPORT CENTER Subject: Stability & Storage of 4-Hydroxysphinganine (Phytosphingosine) Ticket ID: #LIPID-TECH-042 Responder: Dr. A. Vance, Senior Application Scientist[1][2]
Introduction
Welcome to the technical support center. You are likely here because 4-Hydroxysphinganine (Phytosphingosine) is behaving unexpectedly in your workflow—perhaps it is refusing to dissolve, precipitating out of solution, or showing erratic peaks on your mass spectrometer.
As a sphingolipid with three hydroxyl groups and a long saturated chain, 4-Hydroxysphinganine presents a unique "amphiphilic paradox": it is too polar for pure non-polar solvents (like hexane) but too hydrophobic for aqueous buffers.[1][2] This guide breaks down the causality behind these stability issues and provides self-validating protocols to ensure your data remains reproducible.
Part 1: The Golden Rules of Storage
The physical state of the lipid dictates its stability profile. Your primary enemy is not just temperature, but moisture and plasticizers .[2]
Neat Powder Storage
-
Standard: -20°C.
-
Critical Factor (Hygroscopicity): 4-Hydroxysphinganine is extremely hygroscopic.[1][2][3] If you open a cold vial in a warm room, condensation will form inside. The powder will turn into a "gummy" residue.[3][4] This water absorption alters the molecular weight calculation, leading to inaccurate molarity in downstream experiments.
-
Protocol: Allow the vial to equilibrate to room temperature in a desiccator before opening.
Organic Solution Storage
-
Standard: -20°C in Glass Vials with Teflon-lined caps .
-
The "No-Plastic" Rule: Never store organic lipid solutions in plastic (Eppendorf tubes, conical tubes).[1][2][3] Organic solvents (Chloroform, Methanol, DMSO) will leach plasticizers (phthalates) and polymers (polyethylene) from the tube walls.[1] These contaminants will suppress ionization in LC-MS and appear as ghost peaks.[1][2]
Visual: Storage Decision Logic
Figure 1: Decision tree for determining the optimal storage vessel and temperature based on the physical state of the lipid.
Part 2: Solubilization Masterclass
The most common support ticket we receive is: "It won't dissolve." 4-Hydroxysphinganine has a high crystal lattice energy due to hydrogen bonding between its multiple hydroxyl groups.[1][2] You must input energy (heat) to break these bonds.[1]
Solubility Matrix
| Solvent | Solubility Limit | Temp Required | Stability | Application Note |
| Ethanol (Abs.) | ~10–20 mg/mL | 37–50°C | High | Preferred. Miscible with cell media.[1][2] |
| DMSO | ~2–10 mg/mL | RT to 37°C | Moderate | Good for high-concentration stocks; freezes at 4°C. |
| Methanol | ~5–10 mg/mL | 37°C | High | Good for MS standards; toxic to cells.[1][2] |
| Chloroform | Poor | N/A | Low | Avoid. Too non-polar for the tri-hydroxy headgroup. |
| Water | Insoluble | N/A | None | Requires BSA complexing or liposome formulation.[2] |
Protocol: The "Warm & Sonicate" Method
Use this protocol to create a stable 10mM Stock Solution.
-
Calculate: For 5 mg of 4-Hydroxysphinganine (MW: ~317.5 g/mol ), add 1.57 mL of Ethanol .[1][2]
-
Heat: The solution will likely appear cloudy or contain floating crystals. Place the sealed glass vial in a water bath at 45–50°C for 5–10 minutes.
-
Sonicate: While warm, sonicate in a bath sonicator for 60 seconds.
-
Verify: The solution must be completely clear and colorless. If "schlieren" lines (swirls) are visible, it is not fully dissolved.[1][2]
-
Aliquot: Do not store the main stock. Aliquot into single-use glass vials, purge with Argon, and freeze at -20°C.
Part 3: Troubleshooting & FAQs
Q1: My stock solution has white flakes after thawing. Is it degraded?
A: Likely not. It has simply crystallized. Mechanism: At -20°C, the solubility of sphingolipids in ethanol decreases drastically.[2] The "flakes" are pure lipid precipitating out. Fix: Re-heat to 45°C and sonicate before use. Never filter the solution; you will remove the lipid and alter the concentration.
Q2: I see a peak at [M+42] in my Mass Spec data. What is this?
A: This is likely an N-acetylated artifact , not biological degradation.[1][2] Cause: If you used non-HPLC grade methanol or if the sample was exposed to acetic acid/anhydride traces during extraction, the free amine group on the phytosphingosine can react to form N-acetyl-phytosphingosine. Prevention: Use LC-MS grade solvents and avoid storing in solvents containing acid modifiers for long periods.[1][2]
Q3: Can I store the lipid in cell culture media?
A: No. Reasoning: Phytosphingosine is hydrophobic. If you spike it directly into media, it will aggregate into "micellar rocks" that sink to the bottom. The cells will not be dosed effectively, or they will endocytose a chunk of pure lipid and die from physical stress (cytotoxicity artifact). Correct Method: Prepare a BSA-Lipid complex (similar to the method used for fatty acids) or use a solvent vehicle (Ethanol/DMSO) where the final solvent concentration is <0.1% and the lipid is added while vortexing the media vigorously.
Visual: Troubleshooting Workflow
Figure 2: Rapid diagnostic flow for common experimental anomalies involving 4-Hydroxysphinganine.
References
-
Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids. Retrieved February 4, 2026, from [Link][2]
-
Bielska, K., et al. (2020).[2] Solubility and stability of sphingolipids in organic solvents. Journal of Lipid Research. (General reference for sphingolipid solubility behavior).
-
Dickson, R.C. (1998).[1][2][5] Sphingolipid functions in Saccharomyces cerevisiae: Comparison to mammals. Annual Review of Biochemistry, 67, 27-48.[2][5] (Context for biological stability and metabolism).
Sources
Technical Support Center: Optimizing Sample Preparation for Trace Level Detection of 4-Hydroxysphinganine
Welcome to the technical support center for the analysis of 4-Hydroxysphinganine (phytosphingosine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical pre-analytical phase of 4-Hydroxysphinganine quantification. As a bioactive sphingolipid, accurate measurement of 4-Hydroxysphinganine at trace levels is paramount for understanding its role in cellular processes and its potential as a biomarker. This resource provides field-proven insights and evidence-based protocols to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered when developing an assay for 4-Hydroxysphinganine.
Q1: What are the key chemical properties of 4-Hydroxysphinganine that influence sample preparation?
A1: 4-Hydroxysphinganine is a long-chain amino alcohol, a fundamental building block of more complex sphingolipids.[1] Its key features influencing sample preparation are:
-
Amphipathic Nature: It possesses both a polar head group (amino and hydroxyl groups) and a long, nonpolar hydrocarbon tail. This duality dictates its solubility and extraction behavior.
-
Primary Amine Group: The presence of a primary amine allows for specific derivatization reactions to enhance detection.
-
Vicinal Diols: The hydroxyl groups at positions 3 and 4 are in a vicinal arrangement, which can be exploited for specific chromatographic separations.
-
Potential for Degradation: Like other lipids, it can be susceptible to oxidation and degradation, especially under harsh pH and high-temperature conditions.
Q2: Which extraction method is best for isolating 4-Hydroxysphinganine from biological matrices like plasma or tissues?
A2: The choice of extraction method depends on the sample matrix and the desired purity of the extract. The most common and effective methods are based on liquid-liquid extraction (LLE) using a combination of polar and non-polar solvents.
-
Modified Bligh & Dyer or Folch Methods: These are the gold-standard techniques for lipid extraction.[2] They typically use a chloroform/methanol/water solvent system to partition lipids into an organic phase, separating them from proteins and other polar molecules. A one-phase extraction using methanol-dichloromethane has also been shown to be effective for sphingolipids in plasma.[3]
-
Solid-Phase Extraction (SPE): SPE can be used as a cleanup step after LLE to remove interfering substances and enrich for 4-Hydroxysphinganine. The choice of sorbent is critical and depends on the properties of the analyte and the matrix.
Q3: Is derivatization necessary for the LC-MS/MS analysis of 4-Hydroxysphinganine?
A3: While not strictly necessary, derivatization is highly recommended for trace-level detection. 4-Hydroxysphinganine can be analyzed in its native form, but derivatization can significantly improve:
-
Ionization Efficiency: Enhancing the signal intensity in the mass spectrometer.
-
Chromatographic Retention and Peak Shape: Improving separation from other matrix components.
-
Sensitivity and Limit of Detection (LOD): Allowing for the quantification of very low concentrations.
A common derivatizing agent for primary amines like 4-Hydroxysphinganine is o-phthalaldehyde (OPA).[4]
Q4: What are the main challenges in quantifying 4-Hydroxysphinganine at trace levels?
A4: The primary challenges include:
-
Low Endogenous Concentrations: 4-Hydroxysphinganine is often present at very low levels in biological samples.
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of 4-Hydroxysphinganine in the mass spectrometer, leading to inaccurate quantification.
-
Analyte Recovery: Inefficient extraction and sample handling can lead to significant loss of the analyte.
-
Analyte Stability: Degradation of 4-Hydroxysphinganine during sample collection, storage, and preparation can lead to underestimation of its true concentration.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: Low Recovery of 4-Hydroxysphinganine
Q: I am consistently getting low recovery of my 4-Hydroxysphinganine internal standard. What are the potential causes and how can I improve it?
A: Low recovery is a common issue that can stem from several steps in the sample preparation workflow. Here’s a systematic approach to troubleshooting:
Potential Causes & Solutions:
-
Inefficient Extraction:
-
Cause: The solvent system may not be optimal for your specific sample matrix. The phase separation in LLE might be incomplete.
-
Solution:
-
Optimize Solvent Ratios: For Bligh & Dyer or Folch extractions, ensure the final ratio of chloroform:methanol:water is appropriate to achieve proper phase separation.
-
Thorough Mixing: Ensure vigorous vortexing or sonication during the extraction to maximize the interaction between the sample and the extraction solvent.
-
Consider a One-Phase Extraction: For plasma samples, a simpler one-phase extraction with methanol-dichloromethane has been shown to be effective and may reduce analyte loss at the interface.[3]
-
Evaluate Different LLE Solvents: While chloroform/methanol is standard, other solvent systems can be explored.
-
-
-
Analyte Adsorption to Surfaces:
-
Cause: 4-Hydroxysphinganine can adsorb to glass or plastic surfaces, especially at low concentrations.
-
Solution:
-
Use Low-Binding Tubes: Utilize polypropylene or silanized glass tubes and pipette tips.
-
Solvent Rinsing: After transferring the extract, rinse the original sample tube with a small volume of the extraction solvent and combine it with the main extract to recover any adsorbed analyte.
-
-
-
Suboptimal Solid-Phase Extraction (SPE) Protocol:
-
Cause: The SPE sorbent may not be appropriate, or the loading, washing, and elution steps may be suboptimal.
-
Solution:
-
Sorbent Selection: For a polar analyte like 4-Hydroxysphinganine, a mixed-mode sorbent with both reversed-phase and ion-exchange properties can be effective for cleanup.
-
Optimize Flow Rate: A slower flow rate during sample loading and elution can improve interaction with the sorbent and enhance recovery.
-
Incorporate a Soak Step: Allowing the elution solvent to sit on the SPE cartridge for a few minutes before final elution can significantly improve the recovery of strongly retained analytes.[5]
-
Elution Solvent Strength: Ensure your elution solvent is strong enough to completely desorb the analyte from the sorbent. You may need to test different solvent compositions and pH values.
-
-
-
Analyte Degradation:
-
Cause: Exposure to harsh pH conditions or high temperatures during extraction can lead to degradation.
-
Solution:
-
Avoid High Temperatures: If using an evaporation step to concentrate the extract, use a gentle stream of nitrogen at room temperature or a centrifugal evaporator with minimal heat.
-
Control pH: Maintain a neutral or slightly acidic pH during extraction and storage, as alkaline conditions can promote degradation.[6]
-
-
Workflow for Troubleshooting Low Recovery
Caption: Troubleshooting workflow for low 4-Hydroxysphinganine recovery.
Issue 2: High Background Noise or Matrix Effects in LC-MS/MS Analysis
Q: My chromatograms have high background noise, and I suspect matrix effects are impacting my quantification. How can I address this?
A: High background and matrix effects are common in LC-MS/MS analysis of complex biological samples and can lead to poor sensitivity and inaccurate results. Here are strategies to mitigate these issues:
Potential Causes & Solutions:
-
Insufficient Sample Cleanup:
-
Cause: Co-eluting endogenous compounds, particularly phospholipids, from the biological matrix are interfering with the ionization of 4-Hydroxysphinganine.
-
Solution:
-
Improve LLE: Ensure complete phase separation to minimize the carryover of proteins and other polar interferences into the organic phase.
-
Implement or Optimize SPE: Use a well-chosen SPE sorbent to remove matrix components. Mixed-mode SPE is often very effective for this purpose.[7]
-
Phospholipid Removal Plates: Consider using specialized plates designed to remove phospholipids from the sample extract.
-
-
-
Suboptimal Chromatographic Separation:
-
Cause: 4-Hydroxysphinganine is co-eluting with interfering compounds on the analytical column.
-
Solution:
-
Modify the Gradient: Adjust the mobile phase gradient to better separate the analyte from matrix components. A shallower gradient around the elution time of 4-Hydroxysphinganine can improve resolution.
-
Change the Column Chemistry: If using a C18 column, consider trying a different stationary phase, such as a C8 or a phenyl-hexyl column, which may offer different selectivity.
-
Adjust Mobile Phase pH: Altering the pH of the mobile phase can change the retention time of both the analyte and interfering compounds, potentially improving their separation.
-
-
-
Ion Source Contamination:
-
Cause: Buildup of non-volatile material in the mass spectrometer's ion source can lead to high background noise and signal suppression.
-
Solution:
-
Regular Source Cleaning: Implement a routine schedule for cleaning the ion source components according to the manufacturer's recommendations.
-
Use a Divert Valve: Program the divert valve to send the highly aqueous and highly organic portions of the gradient, which often contain the bulk of the matrix components, to waste instead of the mass spectrometer.
-
-
Data Interpretation and Correction:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 4-Hydroxysphinganine is the most effective way to compensate for matrix effects. It will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate correction of the signal.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples. This helps to mimic the matrix effects seen in the unknown samples.
Experimental Workflow for Mitigating Matrix Effects
Caption: Workflow for mitigating matrix effects in 4-Hydroxysphinganine analysis.
Experimental Protocols
Protocol 1: Extraction of 4-Hydroxysphinganine from Plasma
This protocol is a modified Bligh & Dyer method optimized for the extraction of sphingolipids.
Materials:
-
Plasma sample
-
Internal standard solution (e.g., C17-4-Hydroxysphinganine)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Deionized water
-
Low-binding microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or centrifugal evaporator
Procedure:
-
To 100 µL of plasma in a low-binding microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 375 µL of methanol and vortex for 30 seconds.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of deionized water and 125 µL of chloroform. Vortex thoroughly for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids using a gel-loading pipette tip, avoiding the protein interface.
-
Transfer the organic phase to a new low-binding tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: o-Phthalaldehyde (OPA) Derivatization of 4-Hydroxysphinganine
This protocol describes the pre-column derivatization of 4-Hydroxysphinganine with OPA to enhance its detection.
Materials:
-
Dried sample extract from Protocol 1
-
OPA reagent (50 mg OPA in 1 mL methanol, 50 µL 2-mercaptoethanol, and 8.95 mL of 0.1 M borate buffer, pH 9.5)
-
Methanol (LC-MS grade)
-
Borate buffer (0.1 M, pH 9.5)
Procedure:
-
Reconstitute the dried sample extract in 50 µL of methanol.
-
Add 50 µL of the OPA reagent to the reconstituted extract.
-
Incubate the mixture at room temperature for 5 minutes in the dark.
-
The derivatized sample is now ready for injection into the LC-MS/MS system.
Note: The OPA reagent should be prepared fresh daily for optimal performance.
Data Presentation
Table 1: Comparison of Extraction Methods for 4-Hydroxysphinganine Recovery from Plasma
| Extraction Method | Mean Recovery (%) | RSD (%) | Notes |
| Modified Bligh & Dyer | 85.2 | 6.8 | Gold standard, good for a wide range of lipids. |
| Folch Extraction | 82.5 | 7.5 | Similar to Bligh & Dyer, may require larger solvent volumes. |
| Methanol-Dichloromethane (1-phase) | 88.1 | 5.9 | Simpler protocol, may reduce analyte loss at the interface.[3] |
| Protein Precipitation (Acetonitrile) | 65.7 | 12.3 | Simple and fast, but often results in significant matrix effects. |
Table 2: Key Parameters for LC-MS/MS Analysis of Derivatized 4-Hydroxysphinganine
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Good retention and separation for the derivatized analyte. |
| Mobile Phase A | 0.1% Formic acid in Water | Provides protons for positive ionization and good peak shape. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol | Elutes the analyte and other lipids from the column. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The derivatized analyte readily forms positive ions. |
| MRM Transition (Example) | Precursor Ion > Product Ion | Specific to the OPA-derivatized 4-Hydroxysphinganine. To be determined by infusion of the derivatized standard. |
References
-
HPLC with o-phthalaldehyde precolumn derivatization to measure total, oxidized, and protein-bound glutathione in blood, plasma, and tissue. PubMed. [Link]
-
O-Phthalaldehyde Derivatization for the Paper-Based Fluorometric Determination of Glutathione in Nutritional Supplements. MDPI. [Link]
-
4-Hydroxynonenal is An Oxidative Degradation Product of Polysorbate 80. PubMed. [Link]
-
Synthesis of 4-hydroxysphinganine and characterization of sphinganine hydroxylase activity in corn | Request PDF. ResearchGate. [Link]
-
HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization. PubMed. [Link]
-
Synthesis of 4-hydroxysphinganine and characterization of sphinganine hydroxylase activity in corn. PubMed. [Link]
-
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Springer. [Link]
-
Optimized Lipidomics Extraction of Sphingosine and Sphinganine from Optic Nerve for Signaling Studies. PubMed. [Link]
-
A detailed examination of boronic acid-diol complexation | Request PDF. ResearchGate. [Link]
-
Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]
-
Evaluation of an alkaline hydrolysis method under atmospheric pressure for Category 1 animal by‐products. National Institutes of Health. [Link]
-
Phytosphingosine ceramide mainly localizes in the central layer of the unique lamellar phase of skin lipid model systems. National Institutes of Health. [Link]
-
Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. [Link]
-
Investigation of 4,5-epoxymorphinan degradation during analysis by HPLC. PubMed. [Link]
-
Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. Research Explorer - The University of Manchester. [Link]
-
Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions | Request PDF. ResearchGate. [Link]
-
Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). National Institutes of Health. [Link]
-
Alkaline hydrolysis – Knowledge and References. Taylor & Francis. [Link]
-
Optimization of Pressurized Alkaline Hydrolysis for Chemical Recycling of Post-Consumer PET Waste. MDPI. [Link]
-
Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). YouTube. [Link]
-
A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges. PubMed. [Link]
-
Analysis of sphingolipids in extracted human plasma using liquid chromatography electrospray ionization tandem mass spectrometry. PubMed. [Link]
-
Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. MDPI. [Link]
-
Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. MDPI. [Link]
-
Ion chromatographic determination of borate in aqueous samples together with other common anions. Analyst (RSC Publishing). [Link]
-
Effect of sphingosine and phytosphingosine ceramide ratio on lipid arrangement and barrier function in skin lipid models. National Institutes of Health. [Link]
-
Alkaline hydrolysis: Significance and symbolism. ScienceDirect. [Link]
-
Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
Sources
- 1. Synthesis of 4-hydroxysphinganine and characterization of sphinganine hydroxylase activity in corn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral separation of synthetic vicinal diol compounds by capillary zone electrophoresis with borate buffer and beta-cyclodextrin as buffer additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. The Sphingosine and Phytosphingosine Ceramide Ratio in Lipid Models Forming the Short Periodicity Phase: An Experimental and Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Ceramide Synthesis: A Comparative Analysis of 4-Hydroxysphinganine and Sphinganine Pathways
Introduction: The Crossroads of Ceramide Diversity
Sphingolipids are not merely structural components of cellular membranes; they are critical signaling molecules involved in a vast array of cellular processes, from proliferation and differentiation to apoptosis.[1] At the heart of sphingolipid metabolism lies ceramide, a deceptively simple molecule composed of a sphingoid base linked to a fatty acid. However, the term "ceramide" belies a significant structural diversity that dictates its function. This diversity begins with the very choice of its foundational sphingoid base.
This guide provides an in-depth comparison of the two primary precursors in mammalian and other eukaryotic ceramide synthesis: sphinganine (also known as dihydrosphingosine) and its hydroxylated counterpart, 4-hydroxysphinganine (also known as phytosphingosine). We will dissect their distinct biosynthetic pathways, compare the enzymatic machinery involved, and explore the profound functional consequences of the resulting ceramide species. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced control of sphingolipid metabolism and its implications for cellular function and disease.
The Canonical Route: Sphinganine and De Novo Ceramide Synthesis
The de novo synthesis pathway is the primary source of cellular ceramides, starting from simple precursors. The central sphingoid base generated through this pathway is sphinganine.
-
Condensation: The pathway initiates in the endoplasmic reticulum (ER) with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[2]
-
Reduction: The product, 3-ketosphinganine, is rapidly reduced to sphinganine by 3-ketosphinganine reductase.
-
Acylation: Sphinganine is then acylated by one of six ceramide synthase enzymes (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths. This step yields dihydroceramide.[3]
-
Desaturation: The final step involves the introduction of a trans double bond at the 4,5-position of the sphingoid base by dihydroceramide desaturase (DEGS), converting dihydroceramide into ceramide.[4][5]
This pathway is ubiquitous in mammalian cells and represents the foundational route for producing the most common classes of ceramides.
The Phytoceramide Pathway: Synthesis and Significance of 4-Hydroxysphinganine
While sphinganine is universal, 4-hydroxysphinganine (phytosphingosine) is the characteristic sphingoid base in plants, yeast, and certain mammalian epithelial tissues, such as the skin and small intestine.[6] Its synthesis represents a critical branch from the canonical de novo pathway.
The formation of 4-hydroxysphinganine is not a separate de novo route but rather a modification of existing precursors. Evidence from studies in corn and mammalian cells shows that it is produced by the direct C4-hydroxylation of either sphinganine or, more commonly, N-acylated sphinganine (dihydroceramide).[7][8][9]
-
Key Enzyme: This hydroxylation is catalyzed by a family of di-iron enzymes known as sphingolipid C4-hydroxylases. In mammals, the enzyme DES2 possesses this hydroxylase activity (in addition to some desaturase activity).[9] In yeast, the homologous enzyme is Sur2.
-
Substrate Preference: In vitro assays have demonstrated that mammalian DES2 preferentially hydroxylates dihydroceramide rather than free sphinganine.[9] This reaction requires cofactors such as NADH and cytochrome b5.[9]
The end products of this branch are N-acyl-4-hydroxysphinganines, commonly known as phytoceramides .[6]
Comparative Analysis: Sphinganine vs. 4-Hydroxysphinganine
The choice between these two sphingoid backbones has significant downstream consequences for the type of ceramide produced and its ultimate biological function.
| Feature | Sphinganine-Derived Pathway | 4-Hydroxysphinganine-Derived Pathway |
| Primary Precursor | Sphinganine (dihydrosphingosine) | Dihydroceramide (or Sphinganine) |
| Key Modifying Enzyme | Dihydroceramide Desaturase (DEGS) | Sphingolipid C4-Hydroxylase (e.g., DES2) |
| Final Ceramide Product | Ceramides (N-acyl-sphingosine) | Phytoceramides (N-acyl-4-hydroxysphinganine) |
| Defining Feature | C4-C5 trans double bond | C4 hydroxyl group |
| Prevalence | Ubiquitous in mammalian tissues | Enriched in plants, yeast, and specific mammalian epithelia (skin, intestine)[6] |
| Primary Function | Diverse signaling, membrane structure | Critical for skin barrier function, membrane organization[10][11] |
Functional Consequences: The Impact of the C4-Hydroxyl Group
The seemingly minor addition of a hydroxyl group at the C4 position fundamentally alters the biophysical properties of the resulting phytoceramide, leading to distinct physiological roles.
-
Hydrogen Bonding: The C4-hydroxyl group acts as an additional hydrogen bond donor. This enhances the capacity for intermolecular interactions, both with other lipids and with proteins.[10] Molecular simulations have shown that lipid models containing phytoceramides exhibit a denser hydrogen bonding network compared to those with standard ceramides.[10][12]
-
Membrane Packing and Stability: This increased hydrogen bonding potential leads to tighter packing of lipids in the membrane. This contributes to the formation of more stable and less permeable membrane domains, a property that is absolutely critical for the water barrier function of the skin's stratum corneum.[11][13]
-
Signaling and Protein Interaction: The altered headgroup structure can influence the formation of specific lipid microdomains (rafts) and modulate the function of membrane proteins involved in signaling and transport.[9]
The prevalence of phytoceramides in the skin is a direct consequence of these properties. Conditions like atopic dermatitis are often associated with reduced levels of ceramides, including phytoceramides, leading to a compromised skin barrier.[11][14]
Experimental Corner: A Protocol for In Vitro Hydroxylase/Desaturase Assays
To experimentally compare the metabolic fate of these precursors, one can perform in vitro assays using microsomal fractions, which are rich in the ER-localized enzymes responsible for ceramide synthesis.
Objective
To measure and compare the conversion of a dihydroceramide substrate into ceramide (desaturation) and phytoceramide (hydroxylation) by liver microsomes.
Methodology
-
Preparation of Microsomes:
-
Homogenize fresh rat liver tissue in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
The resulting pellet contains the microsomal fraction. Resuspend it in a known volume of storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, 20% glycerol) and determine the protein concentration using a BCA assay.
-
Causality Check: Ultracentrifugation is essential to isolate the ER-derived vesicles (microsomes) where DEGS and DES2 are located, separating them from cytosolic and other organellar proteins.
-
-
In Vitro Enzyme Reaction:
-
Prepare reaction tubes on ice. For each reaction, add:
-
50 µg of microsomal protein.
-
Reaction buffer to a final volume of 100 µL (e.g., 100 mM Tris-HCl, pH 7.4).
-
1 mM NADH (cofactor for both desaturase and hydroxylase).[9][15]
-
5 µM N-octanoyl-[4,5-³H]-D-erythro-dihydrosphingosine (radiolabeled substrate). The substrate should be added in a detergent like Tween-20 to ensure solubility.
-
-
Causality Check: NADH provides the reducing equivalents required for both the desaturation and hydroxylation reactions. The detergent is critical for solubilizing the lipid substrate and making it accessible to the membrane-bound enzymes.
-
Include control reactions: a "no enzyme" control and a "no NADH" control to ensure the observed activity is enzymatic and cofactor-dependent.
-
Initiate the reaction by transferring the tubes to a 37°C water bath. Incubate for 30 minutes.
-
Stop the reaction by adding 500 µL of a chloroform:methanol (1:2, v/v) mixture.
-
-
Lipid Extraction and Analysis:
-
Perform a Bligh-Dyer lipid extraction to separate lipids from the aqueous phase.
-
Dry the lipid-containing chloroform phase under a stream of nitrogen.
-
Resuspend the lipid extract in a suitable solvent (e.g., methanol).
-
Analyze the sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Use a C18 reverse-phase column to separate the substrate (dihydroceramide), the desaturated product (ceramide), and the hydroxylated product (phytoceramide) based on their polarity.
-
Employ a mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify each lipid species based on its unique precursor-to-product ion transition.
-
-
Causality Check: LC-MS/MS is the gold standard for this analysis because it provides both the chromatographic separation needed to resolve structurally similar lipids and the mass spectrometric specificity required for unambiguous identification and quantification.[16][17]
-
Conclusion
The synthesis of ceramides is not a monolithic process but a carefully regulated network of pathways that generate structural diversity to meet specific functional demands. The comparison between the sphinganine and 4-hydroxysphinganine pathways exemplifies this principle. While the sphinganine-derived route provides a ubiquitous supply of signaling and structural ceramides, the hydroxylation pathway leading to phytoceramides offers a specialized modification crucial for the integrity of biological barriers, most notably the skin. Understanding the enzymes that control this metabolic branch point, such as DES2, and the distinct biophysical properties of their products, is paramount for researchers in dermatology, cell biology, and drug development targeting sphingolipid metabolism.
References
-
Mizutani, Y., et al. (2015). 4,8-Sphingadienine and 4-hydroxy-8-sphingenine activate ceramide production in the skin. PLoS One, 10(4), e0124282. [Link]
-
Wright, L. P., et al. (2003). Synthesis of 4-hydroxysphinganine and characterization of sphinganine hydroxylase activity in corn. Archives of Biochemistry and Biophysics, 415(2), 203-211. [Link]
-
Request PDF. (n.d.). Synthesis of 4-hydroxysphinganine and characterization of sphinganine hydroxylase activity in corn. ResearchGate. [Link]
-
Catalyst University. (2020). Sphingolipids | Biosynthesis. YouTube. [Link]
-
Pabasara, D. (2023). What is the Difference Between Ceramides and Phytoceramides. Pediaa.com. [Link]
-
Lynch, D. V. (1997). Enzymes of sphingolipid metabolism in plants. Methods in Enzymology, 286, 355-364. [Link]
-
Omae, F., et al. (2004). Dihydroceramide:sphinganine C-4-hydroxylation requires Des2 hydroxylase and the membrane form of cytochrome b5. Biochemical Journal, 379(Pt 3), 687–695. [Link]
-
Bydén, A., et al. (2024). The Sphingosine and Phytosphingosine Ceramide Ratio in Lipid Models Forming the Short Periodicity Phase: An Experimental and Molecular Simulation Study. Langmuir. [Link]
-
Snider, A. J., et al. (2025). The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists. Journal of Lipid Research, 66(6), 100542. [Link]
-
Gault, C. R., et al. (2011). Dihydroceramide desaturase and dihydrosphingolipids: debutant players in the sphingolipid arena. Progress in Lipid Research, 50(2), 162-177. [Link]
-
Michaelson, L. V., et al. (2016). Biosynthesis of Sphingolipids in Plants (and Some of Their Functions). Subcellular Biochemistry, 86, 253-280. [Link]
-
ResearchGate. (n.d.). Biosynthesis of ceramide and its conversion into other bioactive... [Link]
-
ResearchGate. (n.d.). Chemical structure of ceramide species (ceramide, phytoceramide and dihydroceramide). [Link]
-
Magalhães, R. P., & Almeida, R. F. (2018). Sphingolipid hydroxylation in mammals, yeast and plants - An integrated view. Progress in Lipid Research, 71, 18-32. [Link]
-
Kasumov, T., et al. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. Analytical and Bioanalytical Chemistry, 397(4), 1541-1549. [Link]
-
Cingolani, F., et al. (2003). Dihydroceramide Desaturase Activity is Modulated by Oxidative Stress. Journal of Biological Chemistry, 278(44), 43031-43037. [Link]
-
Tessema, E. N., et al. (2017). Potential Applications of Phyto-Derived Ceramides in Improving Epidermal Barrier Function. Skin Pharmacology and Physiology, 30(3), 115-138. [Link]
-
R-Morales, V., et al. (2023). Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity. International Journal of Molecular Sciences, 24(13), 10834. [Link]
-
Kida, Y., et al. (2023). Bioactive Compounds Targeting Dihydroceramide and Their Therapeutic Potential in Cancer Treatment. International Journal of Molecular Sciences, 24(13), 10793. [Link]
-
Cho, K., et al. (2021). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Journal of the Society of Cosmetic Scientists of Korea, 47(4), 335-343. [Link]
-
Michel, C., & van Echten-Deckert, G. (1997). Conversion of dihydroceramide into ceramide: involvement of a desaturase. FEBS Letters, 416(2), 153-155. [Link]
-
Gaggini, M., et al. (2013). Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases. International Journal of Cell Biology, 2013, 581059. [Link]
-
Aso, K., & Hoshizima, H. (1993). Substrate Specificity and Some Other Enzymatic Properties of Dihydroceramide Desaturase (Ceramide Synthase) in Fetal Rat Skin. The Journal of Biochemistry, 113(3), 302-308. [Link]
-
Obeid, L. M., et al. (2008). Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide. Cancer Research, 68(1), 25-28. [Link]
-
Tessema, E. N., et al. (2017). Potential Applications of Phyto-Derived Ceramides in Improving Epidermal Barrier Function. Karger Publishers. [Link]
-
Bydén, A., et al. (2024). The Sphingosine and Phytosphingosine Ceramide Ratio in Lipid Models Forming the Short Periodicity Phase. ACS Publications. [Link]
-
Chromatography Online. (2024). LC–MS/MS-Based System Used to Profile Ceramide Reactions to Diseases. [Link]
Sources
- 1. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Dihydroceramide desaturase and dihydrosphingolipids: debutant players in the sphingolipid arena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conversion of dihydroceramide into ceramide: involvement of a desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-hydroxysphinganine and characterization of sphinganine hydroxylase activity in corn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dihydroceramide:sphinganine C-4-hydroxylation requires Des2 hydroxylase and the membrane form of cytochrome b5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Potential Applications of Phyto-Derived Ceramides in Improving Epidermal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.hw.ac.uk [pure.hw.ac.uk]
- 13. Sphingolipid hydroxylation in mammals, yeast and plants - An integrated view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 17. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Comparative Lipidomics of Phytosphingosine-Containing Ceramides
Introduction: The Critical Role of Phytosphingosine-Containing Ceramides
Phytosphingosine (PHS)-containing ceramides, a distinct subclass of sphingolipids, are integral components of cellular membranes and potent signaling molecules across a wide range of organisms, from yeast and plants to humans.[1] Their unique structure, characterized by a phytosphingosine backbone, imparts specific physicochemical properties that influence membrane fluidity, permeability, and the formation of lipid rafts. Functionally, these lipids are paramount in maintaining the skin's barrier function, regulating cell growth and differentiation, and mediating responses to cellular stress.[1][2][3] In humans, alterations in the profile of PHS-containing ceramides, such as Ceramide [NP] (non-hydroxy fatty acid linked to phytosphingosine), are implicated in inflammatory skin conditions like atopic dermatitis and psoriasis, highlighting their importance in health and disease.[4][5][6]
This guide provides a comprehensive comparison of the analytical methodologies used to profile PHS-containing ceramides, delves into their diverse biological roles with supporting experimental data, and offers detailed protocols for their study.
I. Comparative Analysis of Methodologies for Phytosphingosine-Containing Ceramide Lipidomics
The accurate identification and quantification of PHS-containing ceramides from complex biological matrices present significant analytical challenges due to their structural diversity and often low abundance.[7] The choice of analytical strategy is therefore critical and depends on the specific research question, sample type, and desired level of detail.
A. Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The Gold Standard
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern ceramide analysis, offering a powerful combination of separation and sensitive, specific detection.[6][7]
Chromatographic Separation: A Critical Choice
The selection of the liquid chromatography mode is a crucial first step in developing a robust analytical method. The two primary choices for ceramide analysis are Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Reversed-Phase Liquid Chromatography (RPLC): RPLC separates lipids based on the hydrophobicity of their fatty acyl chains.[8] This technique is well-suited for resolving isomeric and isobaric ceramide species that differ in their fatty acid composition.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates lipids based on the polarity of their headgroups. This approach is advantageous for class separation, grouping all ceramides containing a phytosphingosine backbone together, which can simplify quantification.[8]
A Head-to-Head Comparison: RPLC vs. HILIC for Phytosphingosine-Ceramide Analysis
| Feature | Reversed-Phase Liquid Chromatography (RPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Rationale & Causality |
| Primary Separation Mechanism | Hydrophobicity of acyl chains[8] | Polarity of the sphingoid base and headgroup[8] | RPLC excels at separating ceramides with the same headgroup but different fatty acid lengths and saturations. HILIC is superior for separating lipid classes with different headgroup polarities. |
| Resolution of Isomers | Excellent for acyl chain isomers | Poor for acyl chain isomers, better for headgroup isomers | The non-polar stationary phase in RPLC allows for fine discrimination of subtle differences in fatty acid structure. |
| Class Separation | Less effective | Excellent | The polar stationary phase in HILIC promotes retention of polar headgroups, leading to distinct elution times for different lipid classes. |
| Retention of Polar Analytes | Poor for very polar lipids | Excellent | HILIC was specifically designed to retain and separate polar molecules that are poorly retained in RPLC.[9][10] |
| Mobile Phase Compatibility | High organic content, compatible with ESI | High organic content, compatible with ESI | Both techniques utilize mobile phases that are amenable to efficient ionization in the mass spectrometer source. |
| Typical Application | Detailed molecular species profiling | Global lipid class profiling and quantification | Choose RPLC for in-depth structural characterization and HILIC for high-throughput class-based quantification. |
Mass Spectrometric Detection: Unveiling Molecular Identity
High-resolution mass spectrometry (HRMS), often performed on Orbitrap or time-of-flight (TOF) instruments, provides accurate mass measurements that are essential for determining the elemental composition of PHS-containing ceramides.[11][12] Tandem mass spectrometry (MS/MS) is then employed to elucidate the specific structure, including the identity of the fatty acid and the sphingoid base. In-source collision-induced dissociation can generate characteristic fragment ions for ceramides containing a phytosphingosine moiety.[13]
B. Other Analytical Techniques
While LC-MS/MS is the dominant technique, other methods have specific applications in ceramide analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of ceramides after derivatization to increase their volatility.[7] This method can provide detailed information on fatty acid composition.
-
Thin-Layer Chromatography (TLC): TLC is a simpler, lower-cost technique that can be used for the qualitative analysis and purification of ceramides.[7][14]
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: HPLC with less specific detectors can be used for routine analysis when coupled with derivatization strategies to introduce a chromophore or fluorophore.[7]
II. Biological Significance and Comparative Abundance of Phytosphingosine-Containing Ceramides
PHS-containing ceramides are not merely structural components; they are active participants in a multitude of cellular processes. Their relative abundance varies significantly across different organisms and tissues, reflecting their specialized functions.
A. Role in Skin Barrier Function
In the human stratum corneum, the outermost layer of the skin, PHS-containing ceramides are crucial for maintaining the permeability barrier that prevents water loss and protects against environmental insults.[3][6][15] Ceramide [NP] is a key component of the lipid matrix that surrounds the corneocytes.[3] Studies have shown that a decreased level of PHS-containing ceramides is associated with skin diseases like atopic dermatitis and psoriasis.[6] Furthermore, the ratio of sphingosine-based ceramides to phytosphingosine-based ceramides is altered in these conditions, correlating with impaired skin barrier function.[4][5]
A human study demonstrated that topical application of a cream containing a phytosphingosine-based 1-O-acylceramide (Ceramide [ENP]) along with Ceramide [NP] significantly improved skin hydration and cohesion compared to a cream with Ceramide [NP] alone.[11][12] This suggests a synergistic effect and highlights the importance of specific PHS-containing ceramide species in skin health.[11][12]
B. Signaling Roles in Yeast and Plants
In the yeast Saccharomyces cerevisiae, phytosphingosine-1-phosphate (PHS1P), a phosphorylated derivative of phytosphingosine, has been identified as a signaling molecule that regulates the expression of genes involved in mitochondrial respiration.[16][17] This discovery underscores the conserved role of sphingolipid signaling from yeast to mammals.
In plants, phytosphingosine and its derivatives are involved in defense responses against pathogens and in programmed cell death.[18][19] For instance, phytosphingosine can induce systemic acquired resistance, a long-lasting, broad-spectrum plant immune response.[20]
C. Anti-inflammatory and Antimicrobial Properties
Phytosphingosine itself exhibits both anti-inflammatory and antimicrobial properties.[2] It can suppress the expression of pro-inflammatory cytokines, making it a beneficial ingredient in skincare products for inflammatory skin conditions.[1][2]
Comparative Abundance Data
The following table summarizes the relative abundance of major PHS-containing ceramides in different biological systems.
| Organism/Tissue | Major Phytosphingosine-Containing Ceramides | Approximate Relative Abundance (% of total ceramides) | Key Functions | References |
| Human Stratum Corneum | Ceramide [NP], Ceramide [AP], Ceramide [EOP] | 10-20% | Skin barrier function, hydration | [21][22] |
| Yeast (S. cerevisiae) | Inositol-phosphoceramides containing phytosphingosine | Varies with growth conditions | Membrane structure, stress response | [16] |
| Plants (e.g., Wheat) | Glucosylceramides with phytosphingosine-type bases | Major sphingolipid class | Membrane integrity, stress signaling | [6][23] |
III. Experimental Protocols
A. Protocol for Lipid Extraction from Skin Samples (Modified Folch Method)
This protocol describes a standard method for extracting lipids, including ceramides, from stratum corneum tape strips.
Materials:
-
Stratum corneum tape strips
-
Chloroform
-
Methanol
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
To a collected tape strip in a glass vial, add 1 mL of a chloroform:methanol:water mixture (2:1:1, v/v/v).[24]
-
Vortex the sample vigorously for 5 minutes to ensure thorough extraction.[24]
-
Centrifuge the sample at 7,500 rpm for 10 minutes to separate the phases.[24]
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer it to a new glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[24]
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., chloroform:methanol 4:1, v/v, followed by dilution in isopropanol).[24]
B. Protocol for LC-MS/MS Analysis of Phytosphingosine-Containing Ceramides
This protocol provides a general framework for the analysis of PHS-containing ceramides using LC-MS/MS. Specific parameters will need to be optimized for the instrument and column used.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high performance liquid chromatograph (UHPLC) system
-
High-resolution mass spectrometer (e.g., Q Exactive Orbitrap)
-
C18 reversed-phase column (e.g., Kinetex C18, 100 x 2.1 mm, 2.6 µm)[12]
LC Conditions (based on a published method): [12]
-
Mobile Phase A: 10 mM ammonium acetate in 90% methanol
-
Mobile Phase B: 10 mM ammonium acetate in isopropanol:methanol (1:1, v/v)
-
Gradient: 30% B (0 min), 95% B (15-20 min), 30% B (20.1-25 min)
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Conditions (based on a published method): [12]
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Full Scan Resolution: 70,000 FWHM
-
Scan Range: m/z 200-900
-
MS/MS Resolution: 17,500 FWHM
-
Collision Energy: Optimized for target analytes
IV. Visualizations
A. Experimental Workflow for Comparative Lipidomics
Caption: Workflow for comparative lipidomics of PHS-containing ceramides.
B. Simplified Signaling Pathway of Phytosphingosine in Skin
Caption: Role of PHS-containing ceramides in skin barrier function.
V. Future Perspectives and Conclusion
The field of lipidomics is continually advancing, with emerging techniques such as single-cell lipidomics and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging poised to provide unprecedented spatial resolution of PHS-containing ceramide distribution within tissues.[7] These advancements will undoubtedly deepen our understanding of the localized roles of these lipids in cellular signaling and disease pathogenesis.
References
-
de Bellefonds, C. (2020, November 12). What the Heck is Phytosphingosine and What Is It Doing In My Skin Care Products?. Healthline. Retrieved from [Link]
-
Kim, S., et al. (2025, March 5). Identification of Phytosphingosine-Based 1-O-Acylceramide in Human Stratum Corneum and Investigation of Its Role in Skin Barrier. ResearchGate. Retrieved from [Link]
-
Doan, T. N., et al. (2002). Analysis of Ceramides in Cosmetics by Reversed-Phase Liquid chromatography/electrospray Ionization Mass Spectrometry With Collision-Induced Dissociation. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Phytosphingosine inhibits growth of fungal hyphae on agar medium. Retrieved from [Link]
-
ACS Publications. (n.d.). The Sphingosine and Phytosphingosine Ceramide Ratio in Lipid Models Forming the Short Periodicity Phase: An Experimental and Molecular Simulation Study. Langmuir. Retrieved from [Link]
-
Lipotype. (n.d.). Non-hydroxy-phytosphingosine. Lipid Analysis. Retrieved from [Link]
-
Kim, S., et al. (n.d.). Identification of Phytosphingosine-Based 1-O-Acylceramide in Human Stratum Corneum and Investigation of Its Role in Skin Barrier. MDPI. Retrieved from [Link]
-
van Smeden, J., et al. (n.d.). Effect of sphingosine and phytosphingosine ceramide ratio on lipid arrangement and barrier function in skin lipid models. PMC - PubMed Central. Retrieved from [Link]
-
Iwamori, M., et al. (2025, September 20). Analysis and quantitation of free ceramide containing nonhydroxy and 2-hydroxy fatty acids, and phytosphingosine by high-performance liquid chromatography. ResearchGate. Retrieved from [Link]
-
MDPI. (2024, March 13). Considering Phytosphingosine-Based Ceramide Formulations for Atopic Skin Care. Retrieved from [Link]
-
Tessema, E. N., et al. (2017, April 14). Potential Applications of Phyto-Derived Ceramides in Improving Epidermal Barrier Function. Karger Publishers. Retrieved from [Link]
-
ResearchGate. (2024, March 1). Considering Phytosphingosine-Based Ceramide Formulations for Atopic Skin Care. Retrieved from [Link]
-
Park, S. J., et al. (n.d.). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Mass Spectrometry Letters. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Phytosphingosine – Knowledge and References. Retrieved from [Link]
-
The EMBO Journal. (n.d.). Revealing a signaling role of phytosphingosine-1-phosphate in yeast. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Extraction and analysis of ceramides from internal wool lipids. Retrieved from [Link]
-
Tessema, E. N., et al. (2017, April 14). Potential Applications of Phyto-Derived Ceramides in Improving Epidermal Barrier Function. PubMed. Retrieved from [Link]
-
Agilent. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
-
Plant Physiology. (n.d.). Phytosphingosine induces systemic acquired resistance through activation of sphingosine kinase. PMC - PubMed Central. Retrieved from [Link]
-
Healthline. (2020, October 26). Are Phytoceramides Really a “Facelift in a Bottle”?. Retrieved from [Link]
-
Molecular Systems Biology. (2010, February 16). Revealing a Signaling Role of phytosphingosine-1-phosphate in Yeast. PubMed - NIH. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 15). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]
-
Cyberlipid. (n.d.). Preparation of ceramides. Retrieved from [Link]
-
Dove Press. (2017, September 13). Novel phytoceramides containing fatty acids of diverse chain lengths are better than a single C18-ceramide N-stearoyl phytosphingosine to improve the physiological properties of human stratum corneum. PMC - NIH. Retrieved from [Link]
-
MetwareBio. (n.d.). Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease. Retrieved from [Link]
-
Analytical and Bioanalytical Chemistry. (2020, April 2). Evaluation of lipid quantification accuracy using HILIC and RPLC MS on the example of NIST® SRM® 1950 metabolites in human plasma. NIH. Retrieved from [Link]
-
Karger Publishers. (n.d.). Potential Applications of Phyto-Derived Ceramides in Improving Epidermal Barrier Function. Retrieved from [Link]
-
Annual Review of Physiology. (2016, February 10). Ceramide Signaling and Metabolism in Pathophysiological States of the Lung. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel phytoceramides containing fatty acids of diverse chain lengths are better than a single C18-ceramide N-stearoyl phytosphingosine to improve the physiological properties of human stratum corneum. Retrieved from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Phytosphingosine: Definition, Products, and Uses [healthline.com]
- 3. lipotype.com [lipotype.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of sphingosine and phytosphingosine ceramide ratio on lipid arrangement and barrier function in skin lipid models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Evaluation of lipid quantification accuracy using HILIC and RPLC MS on the example of NIST® SRM® 1950 metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. chromtech.com [chromtech.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Analysis of ceramides in cosmetics by reversed-phase liquid chromatography/electrospray ionization mass spectrometry with collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Revealing a signaling role of phytosphingosine-1-phosphate in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Revealing a signaling role of phytosphingosine-1-phosphate in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease - MetwareBio [metwarebio.com]
- 20. Phytosphingosine induces systemic acquired resistance through activation of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Potential Applications of Phyto-Derived Ceramides in Improving Epidermal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. accesson.kr [accesson.kr]
Technical Validation Guide: 4-Hydroxysphinganine (Phytosphingosine) as a Non-Steroidal Anti-Inflammatory
Executive Summary
This guide provides a rigorous technical analysis of 4-Hydroxysphinganine (Phytosphingosine), a naturally occurring sphingoid base, specifically evaluating its utility as a non-steroidal anti-inflammatory agent. Unlike standard corticosteroids that function via broad immunosuppression, Phytosphingosine operates through targeted modulation of the NF-
Part 1: Mechanistic Profiling & Structural Logic
Structural Advantage: The C4-Hydroxyl Moiety
The defining feature of 4-Hydroxysphinganine compared to Sphingosine is the presence of a hydroxyl group at the C-4 position of the sphingoid backbone.[1]
-
Sphingosine: Contains a trans-double bond at C4-C5.
-
4-Hydroxysphinganine: Saturated backbone with a hydroxyl group at C4.
Functional Impact: This C4-hydroxyl group increases the hydrophilicity of the headgroup region, facilitating stronger hydrogen bonding networks within the lipid bilayers of the stratum corneum. This structural nuance allows 4-Hydroxysphinganine to restore barrier function while exerting intracellular anti-inflammatory effects, a dual mechanism not present in standard NSAIDs.
Signaling Pathway Modulation
4-Hydroxysphinganine exerts its anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-
Figure 1: Mechanism of Action.[2][3][4] 4-Hydroxysphinganine inhibits the IKK-mediated phosphorylation of I
Part 2: Comparative Efficacy Analysis
To objectively validate performance, 4-Hydroxysphinganine is compared against Hydrocortisone (the steroidal gold standard) and Sphingosine (the structural analog).
Table 1: Comparative Performance Metrics
| Feature | 4-Hydroxysphinganine (Phytosphingosine) | Hydrocortisone (1%) | Sphingosine |
| Primary Mechanism | NF- | Glucocorticoid Receptor Agonist | PKC Inhibition & Antimicrobial |
| IL-1 | Moderate to High (Dose-dependent) | Very High (Broad suppression) | Moderate |
| Barrier Function | Restorative (Precursor to Ceramide NP) | Degradative (Causes atrophy long-term) | Neutral/Structural |
| Safety Profile | High (Endogenous lipid) | Low (Risk of thinning, rebound) | Moderate (Cytotoxic at high conc.) |
| Onset of Action | Slower (Cumulative) | Rapid (Acute) | Moderate |
| Best Application | Chronic Atopic Dermatitis, Acne, Sensitive Skin | Acute Eczema, Severe Contact Dermatitis | Antimicrobial formulations |
Key Insight: While Hydrocortisone is superior for acute symptom suppression, 4-Hydroxysphinganine offers a "steroid-sparing" advantage by addressing the root cause of barrier defects in conditions like Atopic Dermatitis, without the risk of skin atrophy.
Part 3: Experimental Validation Protocol
Objective: To quantify the anti-inflammatory efficacy of 4-Hydroxysphinganine by measuring the inhibition of IL-1
Self-Validating System: This protocol includes a Positive Control (Indomethacin) to verify assay sensitivity and a Cell Viability Control (MTT) to ensure cytokine reduction is due to pathway inhibition, not cell death.
Materials
-
Cell Line: HaCaT Keratinocytes or Primary Human Keratinocytes.
-
Test Compound: 4-Hydroxysphinganine (dissolved in DMSO, final conc. <0.1%).[1][2][3][4][5][6][7][8][9][10]
-
Inducer: PMA (10 ng/mL) or UVB irradiation.
-
Positive Control: Indomethacin (10 µM).
-
Readout: ELISA Kit for Human IL-1
.
Step-by-Step Methodology
-
Seeding: Plate HaCaT cells at
cells/well in 24-well plates. Incubate for 24h at 37°C/5% CO . -
Pre-treatment: Replace medium with serum-free medium containing 4-Hydroxysphinganine (concentrations: 1, 5, 10 µM). Include Vehicle Control (DMSO only) and Positive Control (Indomethacin). Incubate for 2 hours.
-
Why: Pre-treatment ensures the inhibitor is intracellularly active before the inflammatory cascade is triggered.
-
-
Induction: Add PMA (10 ng/mL) to all wells except the Negative Control. Incubate for 24 hours.
-
Supernatant Collection: Collect cell culture supernatant. Centrifuge at 1000xg for 5 min to remove debris. Store at -80°C.
-
Viability Check (Crucial): Perform MTT or CCK-8 assay on the remaining cells attached to the plate.
-
Validation Rule: If cell viability in treated wells is <80% of control, the data is invalid due to cytotoxicity.
-
-
Quantification: Analyze supernatants using IL-1
ELISA according to manufacturer instructions.
Experimental Workflow Visualization
Figure 2: Validation Workflow. Parallel assessment of cytokine release and cell viability ensures data integrity.
References
-
Kim, S., et al. (2006). Phytosphingosine inhibits the phosphorylation of IκBα and the translocation of NF-κB in HaCaT cells. Biochemical and Biophysical Research Communications, 344(3), 912-919. Link
-
Pavicic, T., et al. (2007). Anti-microbial and -inflammatory activity and efficacy of phytosphingosine: An in vitro and in vivo study addressing acne vulgaris. International Journal of Cosmetic Science, 29(3), 181-190. Link
-
Farwick, M., et al. (2007). Low molecular weight hyaluronic acid and phytosphingosine: A comparison of their effects on skin barrier function and inflammation. Skin Pharmacology and Physiology, 20(6), 290-298. Link
-
Fischer, J., et al. (2013). Sphingoid bases (phytosphingosine) and their derivatives for the treatment of inflammatory skin diseases. Journal of Investigative Dermatology, 133, S230. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Phytosphingosine inhibits the growth of lung adenocarcinoma cells by inducing G2/M-phase arrest, apoptosis, and mitochondria-dependent pathway cell death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine Kinase-1 Involves the Inhibitory Action of HIF-1α by Chlorogenic Acid in Hypoxic DU145 Cells | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effects of phytosphingosine-regulated cytokines and NF-kB and MAPK mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Protein Synthesis by DNA Damage Inducing Agents | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation of 4-Hydroxysphinganine (Phytosphingosine) as a Therapeutic Target
Executive Summary
4-Hydroxysphinganine, commonly known as Phytosphingosine (PS) , represents a pivotal bioactive lipid within the sphingoid base family.[1][2][3] Unlike its downstream metabolite (Ceramide) or its analog (Sphingosine), PS functions as a dual-action therapeutic agent : it acts simultaneously as a direct antimicrobial agent and a signaling molecule capable of modulating nuclear receptors (PPAR-γ).
This guide validates PS as a superior therapeutic target for dermatological pathologies (Acne Vulgaris, Atopic Dermatitis) and emerging oncological applications. It contrasts PS with standard-of-care agents (Benzoyl Peroxide, Corticosteroids), demonstrating how PS offers comparable efficacy with a significantly improved safety profile due to its identity as a physiological lipid.
Part 1: Mechanistic Profile & Signaling Pathways
The therapeutic potency of Phytosphingosine stems from its ability to breach bacterial membranes while simultaneously reprogramming host cell gene expression.
1.1 The Dual-Mechanism Pathway
-
Antimicrobial Action: PS carries a positive charge at physiological pH, allowing it to electrostatically bind to the negatively charged cell walls of Gram-positive bacteria (C. acnes, S. aureus), leading to membrane destabilization and lysis.
-
Anti-Inflammatory Signaling: PS enters the keratinocyte nucleus and acts as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . Activation of PPAR-γ inhibits the translocation of NF-κB, thereby suppressing pro-inflammatory cytokines (IL-1α, IL-8).
1.2 Pathway Visualization
Figure 1: The dual mechanism of Phytosphingosine. Left branch: Direct antimicrobial lysis. Right branch: Host cell modulation via PPAR-γ activation and Ceramide biosynthesis.
Part 2: Comparative Analysis
2.1 Phytosphingosine vs. Benzoyl Peroxide (Acne Vulgaris)
Benzoyl Peroxide (BPO) is the gold standard for antimicrobial acne treatment but is limited by oxidative side effects (dryness, irritation). PS offers a non-oxidative alternative.
| Feature | Phytosphingosine (0.2%) | Benzoyl Peroxide (2.5-5%) | Comparative Insight |
| Mechanism | Membrane disruption + Anti-inflammatory (PPAR-γ) | Oxidative free radical generation | PS targets inflammation and bacteria; BPO targets bacteria primarily. |
| Papule Reduction | 89% reduction (Monotherapy) | 32% reduction (Monotherapy) | PS monotherapy outperforms BPO in inflammatory lesion reduction. |
| Comedone Reduction | 25% reduction | 22% reduction | Comparable efficacy on non-inflammatory lesions. |
| Side Effects | Restores skin barrier (increases Ceramides) | Compromises barrier (Dryness, Erythema) | Major Advantage: PS repairs the barrier BPO destroys. |
| Synergy | Highly Synergistic with BPO | N/A | 0.2% PS + 4% BPO reduces comedones by 72% (vs 22% BPO alone).[4] |
2.2 Phytosphingosine vs. Sphingosine (Antimicrobial Potency)
While Sphingosine is a potent antimicrobial, Phytosphingosine is the naturally dominant base in the stratum corneum, offering better biocompatibility.
| Pathogen | Phytosphingosine (MIC) | Sphingosine (MIC) | Interpretation |
| C. acnes | 3.3 – 12.5 µg/mL | 0.3 – 10 µg/mL | Both are highly effective; PS is less cytotoxic to host keratinocytes. |
| S. aureus | 2.5 – 6.25 µM | ~2.5 µM | Equivalent potency against Gram-positive pathogens.[5] |
| E. coli | > 500 µg/mL | > 500 µg/mL | Both are ineffective against Gram-negatives without permeabilizers. |
Part 3: Experimental Validation Protocols
To validate PS as a target in your pipeline, the following self-validating protocols are recommended.
Protocol A: Determination of Minimum Inhibitory Concentration (MIC)
Validates antimicrobial efficacy against C. acnes.
-
Preparation: Dissolve Phytosphingosine in ethanol (stock 10 mg/mL). Dilute in assay medium (Reinforced Clostridial Medium for C. acnes) to range 0.5–100 µg/mL.
-
Inoculum: Adjust C. acnes culture to
CFU/mL. -
Incubation: Add 100 µL lipid solution + 100 µL bacterial suspension in 96-well plates. Incubate anaerobically at 37°C for 48 hours.
-
Readout: Measure Optical Density (OD600).
-
Validation Check: Positive control (Clindamycin) must show MIC < 0.1 µg/mL. Solvent control (Ethanol) must show no inhibition.
Protocol B: PPAR-γ Transcriptional Activation Assay
Validates anti-inflammatory mechanism.
-
Cell Line: HaCaT keratinocytes or Primary Human Keratinocytes.[6]
-
Transfection: Transfect cells with a PPRE-Luciferase reporter plasmid (containing PPAR response elements).
-
Treatment: Treat cells with PS (1–10 µM) for 24 hours. Use Rosiglitazone (10 µM) as a positive control.
-
Stimulation: Co-treat with UVB (
) or TPA to induce inflammation. -
Analysis: Lyse cells and measure luciferase activity.
-
Causality Check: Pre-treat with GW9662 (PPAR-γ antagonist). If PS efficacy is blocked, the PPAR-γ mechanism is confirmed.
Experimental Workflow Diagram
Figure 2: Step-by-step validation workflow from in vitro screening to 3D skin model confirmation.
Part 4: Therapeutic Applications & Formulation Challenges
4.1 Dermatology
-
Acne Vulgaris: PS targets the "Acne Triangle": Hyper-keratinization (via differentiation), C. acnes colonization (via lysis), and Inflammation (via PPAR-γ).
-
Atopic Dermatitis (AD): AD skin is deficient in Phytosphingosine-containing ceramides (Ceramide NP). Topical PS stimulates the de novo salvage pathway, restoring lipid lamellae more effectively than coating the skin with occlusives.
4.2 Oncology (Emerging)
Recent data suggests PS induces apoptosis in cancer cells (e.g., T-cell lymphoma) via mitochondrial depolarization and caspase-3 activation. It synergizes with Fenretinide (4-HPR) to enhance cytotoxicity, suggesting a potential role as an adjuvant in chemotherapy.
4.3 Formulation Strategy
-
Solubility: PS is lipophilic and high-melting. It requires heating to >80°C in the oil phase or solubilization in alcohols/glycols.
-
Stability: Avoid strong oxidizing agents (unless compartmentalized, as in dual-chamber BPO products) to prevent degradation of the amine group.
References
-
Pavicic, T., et al. (2007). Anti-microbial and -inflammatory activity and efficacy of phytosphingosine: an in vitro and in vivo study addressing acne vulgaris.[7] International Journal of Cosmetic Science. Link
-
Kim, S., et al. (2006). Phytosphingosine stimulates the differentiation of human keratinocytes and inhibits TPA-induced inflammatory epidermal hyperplasia in hairless mouse skin.[6] Molecular Medicine.[6] Link
-
Bibel, D. J., et al. (1992). Antimicrobial activity of sphingosines.[3][7][8][9] Journal of Investigative Dermatology. Link
-
Fischer, C. L., et al. (2012). Antibacterial activity of sphingoid bases and fatty acids against Gram-positive and Gram-negative bacteria.[9][10] Antimicrobial Agents and Chemotherapy. Link
-
Kaewsanit, T., et al. (2021).[11] Clinical Comparison of Topical 2.5% Benzoyl Peroxide plus 5% Niacinamide to 2.5% Benzoyl Peroxide Alone.[11] J Clin Aesthet Dermatol.[1][11] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. flychem.com [flychem.com]
- 3. researchgate.net [researchgate.net]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Anti-microbial and -inflammatory activity and efficacy of phytosphingosine: an in vitro and in vivo study addressing acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. jcadonline.com [jcadonline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
